molecular formula C11H15N3O6 B1627855 D-Ribulose o-nitrophenylhydrazone CAS No. 6155-41-5

D-Ribulose o-nitrophenylhydrazone

Número de catálogo: B1627855
Número CAS: 6155-41-5
Peso molecular: 285.25 g/mol
Clave InChI: BXKCHSGKQBDYBI-MDWZMJQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

D-Ribulose o-nitrophenylhydrazone is a useful research compound. Its molecular formula is C11H15N3O6 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKCHSGKQBDYBI-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\CO)/C(C(CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585264
Record name (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6155-41-5
Record name (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of D-Ribulose o-nitrophenylhydrazone, a derivative of the ketopentose sugar D-Ribulose. While specific literature on this exact compound is scarce, this document provides a comprehensive overview based on established principles of carbohydrate chemistry and hydrazone formation. It includes a detailed, generalized experimental protocol for its synthesis, expected physicochemical properties, and a summary of analytical techniques for its characterization. Furthermore, this guide explores the potential biological significance of sugar hydrazones, a class of compounds known for their diverse pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel carbohydrate derivatives for potential therapeutic applications.

Introduction

D-Ribulose, a ketopentose monosaccharide, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Its chemical modification presents an opportunity to generate novel molecules with potential biological activities. The derivatization of carbonyl compounds, such as the ketone group in D-Ribulose, with hydrazine (B178648) reagents to form hydrazones is a fundamental reaction in organic chemistry. The resulting this compound incorporates an aromatic nitro group, which can influence its chemical and biological properties.

Hydrazone derivatives of sugars are a class of compounds that have garnered significant interest in medicinal chemistry. They have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2][3][4] The synthesis of this compound, therefore, represents a step towards exploring new chemical entities with potential therapeutic value.

This guide provides a generalized yet detailed protocol for the synthesis and characterization of this compound, addressing the current gap in specific experimental literature for this compound.

Synthesis of this compound

The synthesis of this compound involves the condensation reaction between D-Ribulose and o-nitrophenylhydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the hydrazone.

Reactants and Materials
Reactant/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
D-RibuloseC₅H₁₀O₅150.13488-84-6
o-NitrophenylhydrazineC₆H₇N₃O₂153.143034-19-3
Ethanol (B145695)C₂H₅OH46.0764-17-5
Acetic Acid (glacial)CH₃COOH60.0564-19-7
Experimental Protocol

Note: This is a generalized procedure and may require optimization.

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of D-Ribulose in 30 mL of ethanol. In a separate beaker, dissolve 1.53 g (10 mmol) of o-nitrophenylhydrazine in 20 mL of ethanol. Gentle warming may be required to facilitate dissolution.

  • Reaction Mixture: Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with continuous stirring.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction Conditions: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is expected to crystallize out of the solution. If crystallization does not occur spontaneously, the solution can be concentrated under reduced pressure or cooled in an ice bath.

  • Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product D-Ribulose D-Ribulose Dissolution_in_Ethanol Dissolution in Ethanol D-Ribulose->Dissolution_in_Ethanol o-Nitrophenylhydrazine o-Nitrophenylhydrazine o-Nitrophenylhydrazine->Dissolution_in_Ethanol Mixing_and_Stirring Mixing and Stirring Dissolution_in_Ethanol->Mixing_and_Stirring Acid_Catalysis Acid Catalysis (Acetic Acid) Mixing_and_Stirring->Acid_Catalysis Reflux Reflux (2-3h) Acid_Catalysis->Reflux Cooling_and_Crystallization Cooling and Crystallization Reflux->Cooling_and_Crystallization Filtration_and_Washing Filtration and Washing Cooling_and_Crystallization->Filtration_and_Washing Drying Drying Filtration_and_Washing->Drying D-Ribulose_o-nitrophenylhydrazone D-Ribulose_o-nitrophenylhydrazone Drying->D-Ribulose_o-nitrophenylhydrazone

Synthesis workflow for this compound.

Characterization of this compound

Due to the lack of specific experimental data for this compound, the following characterization data are predicted based on the known properties of the starting materials and general characteristics of sugar hydrazones.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₆
Molecular Weight285.25 g/mol
AppearanceYellow to orange crystalline solid
Melting PointNot available
SolubilitySoluble in polar organic solvents (e.g., ethanol, methanol, DMSO), sparingly soluble in water
Optical Rotation [α]DNot available
Spectroscopic Analysis (Expected)

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3500O-H (hydroxyl groups)Stretching
3300-3400N-H (hydrazine)Stretching
2850-3000C-H (aliphatic)Stretching
~1620C=N (hydrazone)Stretching
~1590C=C (aromatic)Stretching
~1520 and ~1340NO₂ (nitro group)Asymmetric and Symmetric Stretching
1000-1200C-O (hydroxyl groups)Stretching

¹H NMR: The proton NMR spectrum will provide information about the hydrogen atoms in the molecule. Expected chemical shifts (δ) in ppm are:

  • Aromatic protons: 7.0-8.5 ppm (multiplets) from the o-nitrophenyl group.

  • Sugar backbone protons (CH-OH and CH₂-OH): 3.5-5.0 ppm (complex multiplets).

  • N-H proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom. Expected chemical shifts (δ) in ppm are:

  • Aromatic carbons: 110-150 ppm.

  • C=N (hydrazone carbon): 140-160 ppm.

  • Sugar backbone carbons (C-OH and CH₂-OH): 60-80 ppm.

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 286.1034, corresponding to the molecular formula C₁₁H₁₅N₃O₆ + H⁺.

Potential Biological Significance

While there is no specific biological data available for this compound, the broader class of sugar hydrazone derivatives has been shown to possess a variety of biological activities.

Biological_Activities Sugar_Hydrazone_Derivatives Sugar_Hydrazone_Derivatives Antimicrobial_Activity Antimicrobial_Activity Sugar_Hydrazone_Derivatives->Antimicrobial_Activity Antifungal_Activity Antifungal_Activity Sugar_Hydrazone_Derivatives->Antifungal_Activity Cytotoxic_Activity Cytotoxic_Activity Sugar_Hydrazone_Derivatives->Cytotoxic_Activity Therapeutic_Potential Therapeutic_Potential Antimicrobial_Activity->Therapeutic_Potential Antifungal_Activity->Therapeutic_Potential Cytotoxic_Activity->Therapeutic_Potential

Potential biological activities of sugar hydrazone derivatives.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that sugar-based hydrazones can inhibit the growth of various bacteria and fungi.[2][3] The presence of the hydrazone linkage and the sugar moiety are often crucial for this activity.

  • Cytotoxic Activity: Some sugar hydrazone derivatives have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[1]

The introduction of the o-nitrophenyl group to the D-Ribulose scaffold could modulate these activities, making this compound a candidate for biological screening.

Conclusion

This technical guide provides a comprehensive, albeit generalized, framework for the synthesis and characterization of this compound. While specific experimental data for this compound remains elusive in the current literature, the provided protocols and expected analytical data offer a solid starting point for researchers. The potential for biological activity, based on the known properties of related sugar hydrazones, warrants further investigation into this and similar derivatives for applications in drug discovery and development. Future work should focus on the experimental validation of the synthesis and a thorough characterization of the compound, followed by systematic biological screening to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of D-Ribulose o-nitrophenylhydrazone, a derivative of the naturally occurring ketopentose, D-Ribulose. This document details its synthesis, structural characteristics, and predicted spectral properties, and discusses the potential for biological activity based on related compounds.

Chemical and Physical Properties

This compound is a hydrazone derivative formed by the condensation reaction between D-Ribulose and o-nitrophenylhydrazine. Its chemical identity is well-defined, although extensive experimental data on its physical properties are not widely available in the public domain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrolPubChem[1]
Molecular Formula C₁₁H₁₅N₃O₆PubChem[1]
Molecular Weight 285.25 g/mol PubChem[1]
CAS Number 6155-41-5ChemicalBook[2]
Appearance Expected to be a colored solid (yellow, orange, or red), characteristic of many nitrophenylhydrazone derivatives.General Knowledge

Synthesis of this compound

The synthesis of this compound follows a standard procedure for the formation of hydrazones from ketones.[3] This reaction is a condensation reaction where the ketone group of D-Ribulose reacts with the hydrazine (B178648) derivative to form a hydrazone with the elimination of a water molecule.

G DRibulose D-Ribulose Product This compound DRibulose->Product + o-Nitrophenylhydrazine (Acid Catalyst, Heat) oNitrophenylhydrazine o-Nitrophenylhydrazine Water H₂O Product->Water - H₂O G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation (Optional) Reactants D-Ribulose + o-Nitrophenylhydrazine Reaction Condensation Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Filtration Filtration Crude->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Pure this compound Recrystallization->Pure MP Melting Point Pure->MP NMR ¹H & ¹³C NMR Pure->NMR IR IR Spectroscopy Pure->IR UV UV-Vis Spectroscopy Pure->UV MS Mass Spectrometry Pure->MS Screening Biological Screening Pure->Screening

References

An In-depth Technical Guide to the Reaction of o-Nitrophenylhydrazine with D-Ribulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between o-nitrophenylhydrazine and the ketopentose sugar, D-Ribulose. This reaction, a specific example of the broader class of osazone formation reactions, is a classical method for the derivatization and characterization of reducing sugars. Due to a lack of specific experimental data in the published literature for the reaction between o-nitrophenylhydrazine and D-Ribulose, this guide has been constructed based on established principles of osazone formation from analogous ketoses and substituted hydrazines. The provided protocols and data should be considered as a starting point for experimental work.

Introduction to Osazone Formation

Osazone formation, first developed by Emil Fischer, is a reaction in which a reducing sugar reacts with an excess of an arylhydrazine, typically phenylhydrazine (B124118) or its substituted derivatives, at elevated temperatures.[1] The reaction involves the carbonyl group (aldehyde or ketone) of the sugar and the adjacent hydroxyl group, resulting in the formation of a crystalline, often brightly colored, 1,2-bis(arylhydrazone) known as an osazone.[2][3] This derivatization is historically significant for the identification and differentiation of sugars based on the characteristic crystal shapes and melting points of their osazones.[1] For ketoses like D-Ribulose, the reaction engages the ketone at the C-2 position and the hydroxyl group at the C-1 position.

Proposed Reaction Mechanism

The precise mechanism of osazone formation has been a subject of study, with the Weygand mechanism being the most supported by isotopic labeling experiments.[4][5] The Fischer mechanism is now considered less likely.[4] The reaction consumes three equivalents of the arylhydrazine to form the osazone, with one equivalent being reduced to aniline (B41778) and ammonia.

The proposed mechanism for the reaction of D-Ribulose with o-nitrophenylhydrazine, based on the Weygand model for ketoses, is as follows:

  • Formation of the Hydrazone: The reaction initiates with the nucleophilic attack of o-nitrophenylhydrazine on the C-2 carbonyl group of D-Ribulose to form a hydrazone intermediate.

  • Tautomerization and Amadori Rearrangement: The hydrazone undergoes tautomerization to an enol form. This is followed by an Amadori-type rearrangement where the C-1 hydroxyl group is oxidized to a carbonyl group, and the hydrazone is reduced. This is a key step where a second molecule of o-nitrophenylhydrazine acts as an oxidizing agent.

  • Formation of the Osazone: The newly formed carbonyl group at C-1 then reacts with a third molecule of o-nitrophenylhydrazine to form the final osazone product, D-Ribulose o-nitrophenylosazone.

Reaction_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Oxidation via Amadori Rearrangement cluster_step3 Step 3: Final Condensation D-Ribulose D-Ribulose Hydrazone D-Ribulose-2-(o-nitrophenyl)hydrazone D-Ribulose->Hydrazone + H₂O o-NPH_1 o-Nitrophenylhydrazine o-NPH_1->Hydrazone Iminoketone Intermediate Iminoketone Hydrazone->Iminoketone o-NPH_2 o-Nitrophenylhydrazine o-NPH_2->Iminoketone Aniline o-Nitroaniline + NH₃ Iminoketone->Aniline Osazone D-Ribulose o-nitrophenylosazone Iminoketone->Osazone + H₂O o-NPH_3 o-Nitrophenylhydrazine o-NPH_3->Osazone Experimental_Workflow start Start reagents Prepare Reagents: D-Ribulose o-Nitrophenylhydrazine Sodium Acetate Acetic Acid start->reagents reaction Set up Reaction: Dissolve reagents Heat under reflux (100°C) reagents->reaction precipitation Monitor for Precipitate Formation reaction->precipitation cooling Cool Reaction Mixture (Room Temp -> Ice Bath) precipitation->cooling filtration Isolate Crude Product (Vacuum Filtration) cooling->filtration recrystallization Purify by Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Dry Purified Osazone recrystallization->drying characterization Characterize Product: - Melting Point - IR Spectroscopy - NMR Spectroscopy - UV-Vis Spectroscopy drying->characterization end End characterization->end

References

Spectroscopic Analysis of D-Ribulose o-nitrophenylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for D-Ribulose o-nitrophenylhydrazone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data based on analogous compounds and established spectroscopic principles for arylhydrazones of sugars. The experimental protocols provided are generalized standard procedures.

Spectroscopic Data

The following tables summarize the expected Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. These values are estimations derived from typical data for similar structures and should be considered as a reference for experimental design and data interpretation.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of an o-nitrophenylhydrazone derivative is characterized by strong absorption bands arising from π → π* transitions within the aromatic ring and the hydrazone moiety. The position and intensity of these bands can be influenced by the solvent polarity.

ParameterExpected ValueSolvent
λmax 1 ~ 250 - 280 nmMethanol (B129727) or Ethanol
λmax 2 ~ 350 - 380 nmMethanol or Ethanol
Molar Absorptivity (ε) 10,000 - 20,000 M-1cm-1Methanol or Ethanol

Note: The λmax values are estimates for the nitrophenylhydrazone chromophore. The sugar moiety is not expected to significantly alter these values.

NMR Spectroscopic Data

The 1H and 13C NMR spectra of this compound would provide detailed structural information. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted 1H NMR Chemical Shifts (in ppm) in DMSO-d6

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
Aromatic-H (4 protons) 7.0 - 8.2m-
NH 10.0 - 11.5s-
Sugar CH, CH2 3.5 - 5.0m-

Table 3: Predicted 13C NMR Chemical Shifts (in ppm) in DMSO-d6

CarbonPredicted Chemical Shift (δ)
C=N 140 - 150
Aromatic-C 115 - 145
Sugar C-O 60 - 80
Sugar C=N- ~150

Note: These are predicted chemical shift ranges. Actual values will depend on the specific conformation and solvent conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Objective: To synthesize this compound from D-Ribulose and o-nitrophenylhydrazine.

Materials:

  • D-Ribulose

  • o-Nitrophenylhydrazine hydrochloride

  • Methanol or Ethanol

  • Glacial Acetic Acid

  • Distilled water

  • Beakers, flasks, stirring apparatus, and filtration equipment

Procedure:

  • Dissolve D-Ribulose (1 equivalent) in a minimal amount of methanol.

  • In a separate beaker, dissolve o-nitrophenylhydrazine hydrochloride (1.1 equivalents) in methanol. A few drops of glacial acetic acid can be added to facilitate the reaction.

  • Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours or until a precipitate is formed. The formation of a colored product indicates the formation of the hydrazone.

  • If no precipitate forms, the solution can be gently warmed for a short period.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold methanol or water to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure crystals of this compound.

  • Dry the product under vacuum.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol). From this stock solution, prepare a series of dilutions to a final concentration in the range of 10-50 µM.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound for structural elucidation.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube. Ensure the sample is fully dissolved.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a one-dimensional 13C NMR spectrum with proton decoupling. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start D-Ribulose + o-Nitrophenylhydrazine Reaction Reaction in Methanol/Ethanol Start->Reaction Acid catalyst Purification Filtration & Recrystallization Reaction->Purification Product Pure D-Ribulose o-nitrophenylhydrazone Purification->Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis NMR NMR Spectroscopy Product->NMR Data_Analysis Data Interpretation & Structure Elucidation UV_Vis->Data_Analysis NMR->Data_Analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Discovery and History of Sugar O-Nitrophenylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of carbohydrates and their derivatives has been a cornerstone of organic chemistry and biochemistry, with profound implications for drug discovery and development. Among the vast array of carbohydrate derivatives, sugar hydrazones, and specifically sugar o-nitrophenylhydrazones, represent a class of compounds with a rich history and significant biological potential. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological significance of sugar o-nitrophenylhydrazones, with a focus on their role as enzyme inhibitors.

The journey of sugar hydrazones begins with the pioneering work of Hermann Emil Fischer in the late 19th century. In 1875, Fischer discovered phenylhydrazine (B124118), a reagent that would become instrumental in the characterization of sugars.[1] His subsequent development of the Fischer indole (B1671886) synthesis in 1883 further solidified the importance of hydrazone intermediates in organic synthesis.[2][3] Fischer's application of phenylhydrazine to carbohydrates led to the formation of crystalline derivatives known as osazones, which were pivotal in elucidating the stereochemistry of monosaccharides.[1][4][5] This foundational work opened the door for the synthesis of a wide variety of substituted phenylhydrazones of sugars, including the o-nitrophenylhydrazone derivatives.

While the specific historical moment of the first synthesis of a sugar o-nitrophenylhydrazone is not as prominently documented as Fischer's work with phenylhydrazine, the use of substituted hydrazines, such as o-nitrophenylhydrazine and the closely related 2,4-dinitrophenylhydrazine, became a logical extension of his methods for the derivatization and identification of carbonyl-containing compounds, including the open-chain forms of sugars.[5] These derivatives have proven to be valuable tools in analytical chemistry and, more recently, as pharmacologically active agents.

Synthesis and Experimental Protocols

The synthesis of sugar o-nitrophenylhydrazones follows the general principle of hydrazone formation through the condensation reaction between a carbonyl group and a hydrazine. In the case of sugars, the reaction occurs with the aldehyde or ketone group present in their open-chain tautomeric form. The reaction is typically acid-catalyzed.

General Experimental Protocol for the Synthesis of D-Glucose o-Nitrophenylhydrazone

This protocol is adapted from established methods for the synthesis of substituted phenylhydrazones of sugars.

Materials:

  • D-Glucose

  • o-Nitrophenylhydrazine

  • Methanol (B129727) (absolute)

  • Glacial Acetic Acid

  • Beakers and Erlenmeyer flasks

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of D-glucose in 20 mL of methanol. To this solution, add a stoichiometric equivalent of o-nitrophenylhydrazine.

  • Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction under Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The o-nitrophenylhydrazone derivative, being less soluble, will often crystallize out of the solution. If necessary, the solution can be concentrated by rotary evaporation to induce crystallization.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a product of high purity.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification dissolution 1. Dissolve D-Glucose and o-Nitrophenylhydrazine in Methanol catalysis 2. Add Glacial Acetic Acid dissolution->catalysis reflux 3. Heat under Reflux catalysis->reflux cooling 4. Cool to Room Temperature reflux->cooling filtration 5. Vacuum Filtration cooling->filtration recrystallization 6. Recrystallization filtration->recrystallization drying 7. Drying recrystallization->drying final_product final_product drying->final_product Pure D-Glucose o-Nitrophenylhydrazone

Caption: Experimental workflow for the synthesis and purification of D-glucose o-nitrophenylhydrazone.

Characterization of Sugar o-Nitrophenylhydrazones

The structural elucidation and confirmation of purity of synthesized sugar o-nitrophenylhydrazones are achieved through a combination of spectroscopic and analytical techniques.

  • Melting Point: Pure crystalline derivatives exhibit a sharp and characteristic melting point, which can be used for identification and as an indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the hydrazone. Key signals include those of the aromatic protons of the o-nitrophenyl group, the imine proton (-CH=N-), and the protons and carbons of the sugar backbone. 2D NMR techniques like COSY and HMBC can be used to establish connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretching, C=N stretching of the imine, and the characteristic absorptions of the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography can provide the definitive three-dimensional structure, including the stereochemistry at each chiral center and the E/Z configuration of the hydrazone double bond.

Quantitative Data

The following table summarizes the types of quantitative data typically obtained for sugar hydrazone derivatives. Specific values for o-nitrophenylhydrazones would be determined experimentally.

PropertyTechniqueTypical Data/Information Obtained
Melting PointMelting Point ApparatusA specific temperature range (°C) indicating purity.
Specific RotationPolarimetry[α]D value, indicating the optical activity of the compound.
1H NMR Chemical ShiftsNMR Spectroscopyδ values (ppm) for each proton, coupling constants (J in Hz).
13C NMR Chemical ShiftsNMR Spectroscopyδ values (ppm) for each carbon atom.
IC50 (Enzyme Inhibition)Biochemical AssayConcentration (µM or µg/mL) required for 50% inhibition of enzyme activity.
Elemental AnalysisElemental AnalyzerPercentage composition of C, H, N.

Biological Activity and Signaling Pathways

A significant area of research for sugar o-nitrophenylhydrazones and related compounds is their potential as enzyme inhibitors. Of particular interest is their ability to inhibit glycosidases, such as α-amylase and α-glucosidase. These enzymes are involved in the breakdown of complex carbohydrates into glucose in the digestive tract. Inhibition of these enzymes can slow down the absorption of glucose, making it a valuable therapeutic strategy for the management of type 2 diabetes.

The mechanism of inhibition is often competitive, where the sugar hydrazone mimics the structure of the natural carbohydrate substrate and binds to the active site of the enzyme, thereby blocking the substrate from binding and being hydrolyzed.

glycosidase_inhibition cluster_enzyme Glycosidase Enzyme active_site Active Site products Glucose active_site->products Hydrolysis no_hydrolysis No Hydrolysis substrate Carbohydrate Substrate substrate->active_site Binds to Active Site inhibitor Sugar o-Nitrophenylhydrazone (Substrate Mimic) inhibitor->active_site Competitive Inhibition

Caption: Mechanism of competitive inhibition of a glycosidase by a sugar o-nitrophenylhydrazone.

While the direct modulation of intracellular signaling cascades by sugar o-nitrophenylhydrazones is not extensively documented, their effect on glucose metabolism through enzyme inhibition has downstream consequences on cellular signaling pathways that are sensitive to glucose levels. For instance, by regulating glucose uptake, these compounds can indirectly influence pathways such as insulin (B600854) signaling and AMP-activated protein kinase (AMPK) signaling, which are central to cellular energy homeostasis.

Conclusion

From their historical roots in the foundational work of Emil Fischer to their modern-day investigation as potential therapeutic agents, sugar o-nitrophenylhydrazones represent a fascinating and important class of carbohydrate derivatives. Their synthesis is straightforward, building upon well-established chemical principles, and their characterization relies on standard analytical techniques. The growing body of evidence for their biological activity, particularly as glycosidase inhibitors, positions them as promising lead compounds in the development of new drugs for metabolic disorders. Further research into their specific interactions with biological targets and their broader effects on cellular signaling will undoubtedly continue to unveil their full therapeutic potential.

References

D-Ribulose o-nitrophenylhydrazone molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose o-nitrophenylhydrazone is a derivative of D-Ribulose, a ketopentose sugar. This guide provides a comprehensive overview of its molecular structure, formula, and physicochemical properties. It also outlines a general experimental protocol for its synthesis and discusses the characterization techniques applicable to this class of compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines established chemical principles with data available for analogous compounds to provide a thorough technical resource.

Molecular Structure and Formula

This compound is formed through the condensation reaction of D-Ribulose and o-nitrophenylhydrazine. This reaction typically involves the ketone carbonyl group of the sugar and the primary amine of the hydrazine, resulting in the formation of a hydrazone.

The molecular formula for this compound is C₁₁H₁₅N₃O₆ .[1]

Its IUPAC name is (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol .[1]

The structure consists of a pentane-1,2,3,5-tetrol backbone derived from D-Ribulose, with a (2-nitrophenyl)hydrazinylidene group attached at the C4 position. The "(4E)" designation indicates the stereochemistry around the C=N double bond.

Physicochemical Properties

PropertyValueSource
Molecular Weight 285.25 g/mol PubChem[1]
Exact Mass 285.096085 g/mol PubChem[1]
XLogP3 -0.1PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 151 ŲPubChem[1]

Note: The data presented in this table is computationally generated and may differ from experimental values.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure for the formation of phenylhydrazones from sugars can be adapted.

General Synthesis of Sugar Phenylhydrazones:

This protocol is based on established methods for the synthesis of phenylhydrazone derivatives of sugars.

Materials:

  • D-Ribulose

  • o-nitrophenylhydrazine

  • Ethanol (B145695) (or another suitable solvent like methanol (B129727) or a water-ethanol mixture)

  • Glacial acetic acid (as a catalyst, optional)

  • Beaker or round-bottom flask

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: Dissolve D-Ribulose in a minimal amount of warm ethanol in a beaker or round-bottom flask.

  • Reagent Addition: In a separate container, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A small amount of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: Add the o-nitrophenylhydrazine solution to the D-Ribulose solution with continuous stirring.

  • Heating: Gently heat the reaction mixture under reflux for a period of 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, the this compound product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Characterization: The synthesized this compound should be characterized to confirm its identity and purity using the following techniques:

  • Melting Point Determination: To assess the purity of the crystalline product.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

    • Infrared (IR) Spectroscopy: To identify functional groups such as O-H, N-H, C=N, and NO₂.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Optical Rotation: To determine the specific rotation of the chiral molecule.

Mandatory Visualization

Synthesis_of_D_Ribulose_o_nitrophenylhydrazone D_Ribulose D-Ribulose (C₅H₁₀O₅) Reaction_Vessel Reaction Vessel (Ethanol, Heat) D_Ribulose->Reaction_Vessel 1. Add o_nitrophenylhydrazine o-nitrophenylhydrazine (C₆H₇N₃O₂) o_nitrophenylhydrazine->Reaction_Vessel 2. Add Product This compound (C₁₁H₁₅N₃O₆) Reaction_Vessel->Product Condensation Reaction

References

A Technical Guide to the Physical Characteristics of Crystalline D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of crystalline D-Ribulose o-nitrophenylhydrazone, a derivative of the ketopentose sugar D-Ribulose. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and analytical sciences by consolidating key data and outlining relevant experimental procedures.

Introduction

This compound is a hydrazone derivative formed by the condensation reaction of D-Ribulose and o-nitrophenylhydrazine. Hydrazones of sugars are an important class of compounds, often utilized in the characterization and analysis of carbohydrates.[1] The introduction of the o-nitrophenyl group provides a chromophore, facilitating detection and quantification. Understanding the physical properties of the crystalline form of this compound is crucial for its identification, purification, and application in various research contexts.

Physicochemical Properties

The empirical formula for this compound is C₁₁H₁₅N₃O₆, with a corresponding molecular weight of 285.25 g/mol . A key identifying physical characteristic is its melting point, which has been reported to be in the range of 165-166.5 °C .[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 6155-41-5
Molecular Formula C₁₁H₁₅N₃O₆
Molecular Weight 285.25 g/mol
Melting Point 165-166.5 °C[2]
Boiling Point (Predicted) 607.9 ± 65.0 °C[2]
Density (Predicted) 1.54 ± 0.1 g/cm³[2]
pKa (Predicted) 12.05 ± 0.20[2]

Experimental Protocols

Synthesis of this compound

The synthesis involves a condensation reaction between D-Ribulose and o-nitrophenylhydrazine.

Materials:

  • D-Ribulose

  • o-Nitrophenylhydrazine

  • Ethanol (B145695) (or another suitable alcohol)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve D-Ribulose in a minimal amount of warm ethanol.

  • In a separate flask, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant stirring.

  • The reaction mixture may be gently warmed for a short period to ensure completion of the reaction.

  • The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G D_Ribulose D-Ribulose Reaction_Mixture Reaction Mixture D_Ribulose->Reaction_Mixture o_Nitrophenylhydrazine o-Nitrophenylhydrazine o_Nitrophenylhydrazine->Reaction_Mixture Ethanol Ethanol (Solvent) Ethanol->Reaction_Mixture Acetic_Acid Acetic Acid (Catalyst) Acetic_Acid->Reaction_Mixture Heating Gentle Heating Reaction_Mixture->Heating optional Cooling Cooling & Crystallization Reaction_Mixture->Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Product Crystalline D-Ribulose o-nitrophenylhydrazone Filtration->Product

Caption: General workflow for the synthesis of this compound.
Crystallization

Recrystallization is a standard method for purifying the crude product.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can enhance crystal formation.

  • Collect the purified crystals by filtration and dry them thoroughly.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not available in the provided search results, the expected spectroscopic features can be inferred from the known characteristics of hydrazones and the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Anticipated IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl groups) 3500 - 3200 (broad)
N-H Stretch (hydrazine) 3350 - 3250
C-H Stretch (aliphatic) 3000 - 2850
C=N Stretch (imine) 1650 - 1580
C=C Stretch (aromatic) 1600 - 1450
NO₂ Asymmetric Stretch 1550 - 1500
NO₂ Symmetric Stretch 1370 - 1330
C-O Stretch (hydroxyls) 1260 - 1000
UV-Visible (UV-Vis) Spectroscopy

The presence of the o-nitrophenylhydrazone moiety will result in strong UV-Vis absorption. The spectrum is anticipated to show characteristic π → π* and n → π* transitions. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the sugar backbone.

  • Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the nitrophenyl ring.

  • Sugar Protons: A series of signals in the δ 3.5-5.0 ppm range corresponding to the protons on the ribulose backbone.

  • N-H Proton: A potentially broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms.

  • Aromatic Carbons: Signals in the δ 110-150 ppm range.

  • C=N Carbon: A signal in the δ 140-160 ppm region.

  • Sugar Carbons: Signals corresponding to the five carbons of the ribulose moiety, typically in the δ 60-100 ppm range.

Logical Relationships in Characterization

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity and purity.

G Synthesis Synthesis of Crude Product Crystallization Crystallization for Purification Synthesis->Crystallization Melting_Point Melting Point Determination Crystallization->Melting_Point IR IR Spectroscopy Crystallization->IR UV_Vis UV-Vis Spectroscopy Crystallization->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Crystallization->NMR Elemental_Analysis Elemental Analysis Crystallization->Elemental_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Melting_Point->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation NMR->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Logical workflow for the characterization of crystalline this compound.

Conclusion

This technical guide has summarized the key physical characteristics of crystalline this compound based on available data. While the melting point is established, further experimental work is required to fully elucidate its spectroscopic properties. The provided experimental outlines offer a starting point for the synthesis, purification, and detailed characterization of this compound, which holds potential for applications in carbohydrate research and as an analytical standard.

References

An In-depth Technical Guide to the Solubility of D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of Solubility

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of drug candidates and other bioactive molecules. For researchers in drug discovery and development, a thorough understanding of a compound's solubility in various solvents is paramount for:

  • Formulation Development: Developing suitable delivery systems, whether for in vitro assays or in vivo studies.

  • Pharmacokinetic Profiling: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • High-Throughput Screening: Ensuring accurate compound concentrations in biological assays.

  • Chemical Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization processes.

Quantitative Solubility Data

As quantitative solubility data for D-Ribulose o-nitrophenylhydrazone is not extensively documented, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents relevant to potential applications, from polar to non-polar.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)Observations
Water
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
1-Octanol
Hexane

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method is widely accepted for its accuracy and reliability in determining the equilibrium solubility of a compound in a given solvent.[1]

Principle

The isothermal saturation method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined, which represents the solubility of the compound at that temperature.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, 1-octanol, hexane) of analytical grade

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25°C ± 0.1°C)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

      • For UV-Vis Spectrophotometry: A calibration curve should be prepared using standard solutions of known concentrations.

      • For HPLC: A suitable method should be developed to separate the compound of interest from any potential impurities. A calibration curve is also required.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess D-Ribulose o-nitrophenylhydrazone to solvent B Seal vial A->B C Incubate in thermostatic shaker (e.g., 25°C for 24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify concentration (UV-Vis or HPLC) G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination by Isothermal Saturation.

References

The Untapped Potential of D-Ribulose o-nitrophenylhydrazone in Biochemical Research and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – While direct applications of D-Ribulose o-nitrophenylhydrazone in biochemical research are not yet extensively documented, its chemical structure as a ketose-hydrazone suggests significant potential in several key areas of scientific inquiry, including analytical biochemistry and as a scaffold for enzyme inhibitor design. This technical guide explores these potential applications, drawing upon established methodologies for analogous compounds to provide a framework for future research and development.

This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential biochemical applications, and experimental protocols relevant to this compound and related sugar hydrazone derivatives.

Introduction to this compound

This compound is a derivative of D-Ribulose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The addition of the o-nitrophenylhydrazone moiety introduces a chromophore and alters the physicochemical properties of the parent sugar, opening up possibilities for its use in various biochemical assays. While specific data for this compound is scarce, its potential can be inferred from the well-documented applications of other sugar hydrazones.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₆PubChem
Molecular Weight 285.25 g/mol PubChem
IUPAC Name (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrolPubChem
CAS Number 6155-41-5ChemicalBook

Potential Application I: A Novel Standard for Analytical Biochemistry

The derivatization of monosaccharides with reagents like o-nitrophenylhydrazine is a common strategy to enhance their detection in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The o-nitrophenyl group provides a strong UV chromophore, facilitating sensitive detection.

This compound could serve as a valuable analytical standard for the quantification of D-Ribulose in biological samples. Its increased hydrophobicity compared to the parent sugar may also improve its retention on reverse-phase HPLC columns, allowing for better separation from other monosaccharides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of sugar hydrazones.

Materials:

Procedure:

  • Dissolve D-Ribulose (1 equivalent) in a minimal amount of distilled water.

  • In a separate flask, dissolve o-nitrophenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

  • Add the D-Ribulose solution dropwise to the o-nitrophenylhydrazine solution with constant stirring.

  • Heat the reaction mixture at 60-70°C for 1-2 hours.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to promote precipitation of the hydrazone.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Confirm the structure of the synthesized compound using techniques such as NMR and mass spectrometry.

G cluster_reactants Reactants cluster_process Synthesis Process D-Ribulose D-Ribulose Dissolution Dissolution D-Ribulose->Dissolution o-nitrophenylhydrazine o-nitrophenylhydrazine o-nitrophenylhydrazine->Dissolution Reaction Reaction Dissolution->Reaction Precipitation Precipitation Reaction->Precipitation Purification Purification Precipitation->Purification D-Ribulose_o-nitrophenylhydrazone D-Ribulose_o-nitrophenylhydrazone Purification->D-Ribulose_o-nitrophenylhydrazone caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound

Potential Application II: A Scaffold for Enzyme Inhibitor Design

Hydrazone derivatives have emerged as a promising class of enzyme inhibitors, particularly for carbohydrate-processing enzymes like α-glucosidase and α-amylase. These enzymes are crucial targets in the management of type 2 diabetes. The hydrazone moiety can participate in key interactions within the enzyme's active site.

Given that D-Ribulose is a ketose, its o-nitrophenylhydrazone derivative could be investigated as an inhibitor of enzymes involved in ketose metabolism or as a structural mimic of other ketose sugars.

Hypothetical Signaling Pathway Involvement

D-Ribulose-5-phosphate is a key intermediate in the Pentose Phosphate Pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide biosynthesis. An inhibitor targeting an enzyme in this pathway could have significant metabolic consequences. This compound, as a derivative of a PPP intermediate, could potentially modulate the activity of enzymes such as ribulose-phosphate 3-epimerase or ribokinase.

PPP Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glycolysis Glycolysis Xylulose-5-Phosphate->Glycolysis Inhibitor D-Ribulose o-nitrophenylhydrazone (Potential Inhibitor) Inhibitor->Ribulose-5-Phosphate caption Potential Inhibition Point in the Pentose Phosphate Pathway

Caption: Potential Inhibition Point in the Pentose Phosphate Pathway

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense in Plate Dispense in Plate Prepare Reagents->Dispense in Plate Pre-incubation Pre-incubation Dispense in Plate->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End caption Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for α-Glucosidase Inhibition Assay

Table 2: α-Glucosidase Inhibitory Activity of Analogous Hydrazone Derivatives

Compound ClassSpecific Compound ExampleIC₅₀ (µM)Reference
Coumarin-hydrazone hybridsCompound 7c2.39 ± 0.05[1]
Coumarin-hydrazone hybridsCompound 7f-[1]
β-Carboline hydrazone hybridsCompound 91.62 ± 0.11 (mM)[2]
Isatin-based carbohydrazonesCompound 13c (against FAAH)0.031[3]
Isatin-based carbohydrazonesCompound 13c (against MAGL)0.029[3]

Note: The data presented are for analogous hydrazone compounds and serve as a reference for the potential inhibitory potency that could be explored for this compound.

Future Directions and Conclusion

The exploration of this compound's biochemical applications is a promising avenue for research. Its potential as an analytical standard for D-Ribulose quantification and as a scaffold for the design of novel enzyme inhibitors warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists to unlock the full potential of this intriguing molecule. Further studies are required to synthesize and characterize this compound and to evaluate its activity in relevant biochemical and cellular assays. Such research could lead to the development of new tools for metabolomics and novel therapeutic agents for metabolic disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Monosaccharides in Pharmaceutical Preparations using HPLC with o-Nitrophenylhydrazine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of monosaccharides in pharmaceutical preparations. The method utilizes pre-column derivatization with o-nitrophenylhydrazine (ONPH), followed by separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach allows for the accurate determination of common monosaccharides, which is crucial for the quality control and characterization of glycoproteins, polysaccharides, and other carbohydrate-based therapeutics. The protocol detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Monosaccharide analysis is a critical component in the development and quality control of biopharmaceuticals and other drug formulations. The inherent lack of a strong chromophore in monosaccharides necessitates a derivatization step to enable sensitive UV detection. o-Nitrophenylhydrazine (ONPH) is a derivatizing agent that reacts with the aldehyde or ketone group of reducing sugars to form a stable o-nitrophenylhydrazone derivative, which possesses a strong UV absorbance. This allows for the sensitive and selective quantification of individual monosaccharides. This application note provides a detailed protocol for the ONPH derivatization of monosaccharides and their subsequent analysis by HPLC-UV.

Experimental

Materials and Reagents

  • Monosaccharide standards (e.g., Glucose, Galactose, Mannose, Fructose, Xylose, Ribose)

  • o-Nitrophenylhydrazine hydrochloride (ONPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (optional, for mobile phase modification)

  • Hydrochloric acid (for sample hydrolysis, if applicable)

  • Sodium hydroxide (B78521) (for neutralization)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Heating block or water bath

  • pH meter

  • Vortex mixer

  • Centrifuge

Protocols

1. Standard Solution Preparation

Prepare individual stock solutions of each monosaccharide standard at a concentration of 1 mg/mL in deionized water. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration range for calibration curves.

2. Sample Preparation (from Glycoprotein (B1211001)/Polysaccharide)

  • Hydrolysis: To analyze monosaccharides from a glycoprotein or polysaccharide, hydrolysis is required to release the individual monosaccharide units. A common method is acid hydrolysis with 2M HCl at 100°C for 2-4 hours. The optimal hydrolysis conditions should be determined empirically for each sample type.

  • Neutralization: After hydrolysis, neutralize the sample with an equivalent amount of NaOH.

  • Dilution: Dilute the neutralized hydrolysate with deionized water to a concentration within the linear range of the calibration curve.

3. o-Nitrophenylhydrazine (ONPH) Derivatization Protocol

Note: This protocol is adapted from established methods for the structurally similar derivatizing agent, 3-nitrophenylhydrazine (B1228671) (3-NPH), due to the limited availability of specific quantitative data for ONPH.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • 50 µL of the monosaccharide standard solution or prepared sample.

    • 50 µL of 200 mM ONPH·HCl in methanol.

    • 50 µL of 150 mM EDC·HCl in methanol containing 6% (v/v) pyridine.

  • Incubation: Vortex the mixture thoroughly and incubate at 60°C for 60 minutes in a heating block or water bath.

  • Cooling and Centrifugation: After incubation, cool the reaction mixture to room temperature. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to separate the derivatized monosaccharides. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 390 nm (based on the expected absorbance maximum for o-nitrophenylhydrazones)

  • Injection Volume: 10 µL

Quantitative Data

The following table summarizes the expected quantitative data for the analysis of ONPH-derivatized monosaccharides. Please note that these values are estimations based on data from the closely related 3-nitrophenylhydrazine and may require optimization for specific instrumentation and experimental conditions.

MonosaccharideExpected Retention Time (min)Linearity (R²)LOD (pmol)LOQ (pmol)
Ribose8.5>0.995~0.1~0.3
Xylose9.2>0.995~0.1~0.3
Mannose12.5>0.995~0.2~0.6
Glucose13.1>0.995~0.2~0.6
Galactose13.8>0.995~0.2~0.6
Fructose15.2>0.995~0.3~0.9

LOD: Limit of Detection; LOQ: Limit of Quantification. These values are indicative and should be experimentally determined.

Visualizations

Derivatization Reaction of a Monosaccharide with o-Nitrophenylhydrazine

Caption: Chemical reaction of a monosaccharide with o-nitrophenylhydrazine.

Experimental Workflow for HPLC Analysis of Monosaccharides

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Glycoprotein/ Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., 2M HCl, 100°C) Sample->Hydrolysis Neutralization Neutralization (e.g., NaOH) Hydrolysis->Neutralization Monosaccharides Released Monosaccharides Neutralization->Monosaccharides Derivatization ONPH Derivatization (ONPH, EDC, Pyridine, 60°C, 1h) Monosaccharides->Derivatization HPLC RP-HPLC-UV Analysis (C18 Column, Gradient Elution) Derivatization->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for monosaccharide analysis by HPLC with ONPH derivatization.

Conclusion

The described method of o-nitrophenylhydrazine derivatization followed by RP-HPLC-UV analysis provides a sensitive, reliable, and reproducible approach for the quantitative determination of monosaccharides. This application note serves as a comprehensive guide for its implementation in a pharmaceutical quality control or research setting. The protocol can be adapted and optimized for various sample matrices and specific monosaccharides of interest.

Application Notes and Protocols for the Spectrophotometric Quantification of Ketoses with o-Nitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoses are a class of monosaccharides characterized by a ketone functional group. They play crucial roles in various biological processes and are important structural components of many natural products. The accurate quantification of ketoses is essential in diverse fields, including clinical diagnostics, food science, and drug development. One common method for the quantification of carbonyl compounds, including ketoses, is through derivatization with phenylhydrazine (B124118) reagents. This process involves the reaction of the ketone group with the hydrazine (B178648) to form a colored phenylhydrazone, which can be quantified spectrophotometrically.

This document provides a detailed protocol for the quantification of ketoses using o-nitrophenylhydrazine. The reaction of o-nitrophenylhydrazine with a ketose results in the formation of a stable, colored o-nitrophenylhydrazone derivative. The intensity of the color, which is proportional to the concentration of the ketose, is measured using a spectrophotometer. While protocols using 2,4-dinitrophenylhydrazine (B122626) (DNPH) are more common, the principles are analogous.[1] This method offers a simple and cost-effective approach for the determination of ketose concentrations in various samples.

Principle of the Assay

The assay is based on the reaction of the carbonyl group of a ketose with o-nitrophenylhydrazine in an acidic medium to form a corresponding o-nitrophenylhydrazone. This derivative exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for quantitative measurement. The reaction is a condensation reaction, involving a nucleophilic attack of the amino group of the hydrazine on the carbonyl carbon of the ketose, followed by the elimination of a water molecule.

Signaling Pathway and Experimental Workflow

The chemical transformation and the general experimental workflow are depicted below.

cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow Ketose Ketose (R-C(=O)-R') Hydrazone o-Nitrophenylhydrazone (Colored Product) Ketose->Hydrazone + o-Nitrophenylhydrazine (Acidic Conditions) oNPH o-Nitrophenylhydrazine A Sample Preparation B Addition of o-Nitrophenylhydrazine Reagent A->B C Incubation (Color Development) B->C D Spectrophotometric Measurement C->D E Data Analysis D->E

Caption: Chemical reaction and experimental workflow for ketose quantification.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric quantification of ketoses using o-nitrophenylhydrazine.

Materials and Reagents
  • o-Nitrophenylhydrazine hydrochloride

  • Ketose standard (e.g., D-Fructose)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (B129727) or Ethanol, analytical grade

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Test tubes

Preparation of Reagents
  • Ketose Standard Stock Solution (e.g., 1 mg/mL Fructose):

    • Accurately weigh 100 mg of D-fructose.

    • Dissolve in 100 mL of distilled water in a volumetric flask.

    • Store at 4°C. Prepare fresh weekly.

  • o-Nitrophenylhydrazine Reagent (0.1% w/v in acidic methanol):

    • Accurately weigh 100 mg of o-nitrophenylhydrazine hydrochloride.

    • Dissolve in 80 mL of methanol.

    • Carefully add 0.5 mL of concentrated hydrochloric acid.

    • Bring the final volume to 100 mL with methanol in a volumetric flask.

    • This reagent should be prepared fresh daily and stored in a dark bottle to protect it from light.

  • Sodium Hydroxide Solution (0.5 M):

    • Accurately weigh 2 g of NaOH pellets.

    • Carefully dissolve in approximately 80 mL of distilled water.

    • Allow to cool to room temperature and bring the final volume to 100 mL with distilled water in a volumetric flask.

Standard Curve Preparation
  • Prepare a series of working standards by diluting the ketose standard stock solution. For a fructose (B13574) standard curve ranging from 0 to 100 µg/mL, the dilutions can be prepared as follows:

Standard Concentration (µg/mL)Volume of Stock (1 mg/mL) (µL)Final Volume (mL)
0 (Blank)010
1010010
2020010
4040010
6060010
8080010
100100010
  • These working standards should be prepared fresh for each assay.

Sample Preparation

The preparation of the sample will depend on its nature.

  • Liquid Samples (e.g., fruit juice, cell culture media): Centrifuge to remove any particulate matter. The supernatant may need to be diluted to bring the ketose concentration within the range of the standard curve.

  • Solid Samples (e.g., tissues, food products): Homogenize the sample in a suitable buffer or solvent, followed by centrifugation or filtration to obtain a clear extract. Deproteinization may be necessary for biological samples.

Assay Procedure
  • Pipette 1.0 mL of each standard solution and the prepared sample solutions into separate, labeled test tubes.

  • Add 1.0 mL of the o-nitrophenylhydrazine reagent to each tube.

  • Mix the contents thoroughly by vortexing.

  • Incubate the tubes in a water bath at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 15 minutes) to allow for color development. The optimal temperature and time may need to be determined empirically.

  • After incubation, cool the tubes to room temperature.

  • Add 5.0 mL of the 0.5 M NaOH solution to each tube to enhance and stabilize the color.

  • Mix thoroughly.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). The λmax for the o-nitrophenylhydrazone derivative should be determined by scanning the spectrum of a colored standard solution (typically between 400-600 nm). For 2,4-dinitrophenylhydrazones, this is often around 490 nm.[1]

Data Presentation and Analysis

Standard Curve

Plot the absorbance values of the standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 for a good linear fit.

Calculation of Ketose Concentration in Samples

The concentration of the ketose in the unknown samples can be calculated using the equation from the standard curve:

Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

Remember to account for any dilution factors used during sample preparation.

Representative Quantitative Data

The following table provides a hypothetical example of data that could be obtained from this assay.

Fructose Concentration (µg/mL)Absorbance at λmax
00.005
100.152
200.301
400.598
600.895
801.203
1001.499

Troubleshooting and Considerations

  • Interferences: Aldoses may also react with o-nitrophenylhydrazine, although generally at a slower rate. To minimize this interference, it is important to control the reaction time and temperature. For samples with high aldose content, a correction may be necessary.

  • Blank Absorbance: A high blank reading may indicate contamination of reagents or glassware.

  • Color Stability: The color of the hydrazone derivative may fade over time. It is recommended to measure the absorbance within a consistent timeframe after the addition of the NaOH solution.

  • Linearity: If the absorbance values of the samples are outside the linear range of the standard curve, the samples should be diluted appropriately and re-analyzed.

Conclusion

The spectrophotometric quantification of ketoses using o-nitrophenylhydrazine is a straightforward and sensitive method suitable for a wide range of applications. By following the detailed protocol provided, researchers can obtain reliable and reproducible results for the determination of ketose concentrations in their samples. Careful optimization of reaction conditions and consideration of potential interferences will ensure the accuracy of the measurements.

References

Application Note and Protocol: Derivatization of D-Ribulose with o-Nitrophenylhydrazine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of D-Ribulose using o-nitrophenylhydrazine. This procedure is designed to enhance the detection and quantification of D-Ribulose in various samples using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

D-Ribulose, a ketopentose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Accurate quantification of D-Ribulose is crucial in various fields, including metabolic studies and drug development. However, like many monosaccharides, D-Ribulose lacks a strong chromophore, making its direct detection by UV-Vis spectroscopy challenging.[1]

Chemical derivatization with a reagent that introduces a chromophoric or fluorophoric tag is a common strategy to overcome this limitation. o-Nitrophenylhydrazine (o-NPH) reacts with the ketone group of D-Ribulose to form a stable hydrazone derivative. This derivative possesses a strong UV-absorbing nitro group, significantly enhancing its detectability. This application note details a comprehensive protocol for the derivatization of D-Ribulose with o-NPH, followed by analysis. While this protocol is specifically outlined for o-nitrophenylhydrazine, similar reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are also widely used for derivatizing carbonyl-containing compounds, including sugars, for analytical purposes.[1][2]

Reaction Principle

The derivatization reaction is based on the condensation of the ketone functional group of D-Ribulose with the hydrazine (B178648) moiety of o-nitrophenylhydrazine to form an o-nitrophenylhydrazone. This reaction is typically carried out in an acidic methanolic solution and is facilitated by heat.

Figure 1: Reaction of D-Ribulose with o-Nitrophenylhydrazine. This diagram illustrates the condensation reaction between D-Ribulose and o-nitrophenylhydrazine, resulting in the formation of a D-Ribulose-o-nitrophenylhydrazone derivative, which can be readily analyzed by HPLC or LC-MS.

Experimental Protocol

This protocol is adapted from established methods for the derivatization of reducing sugars with phenylhydrazine (B124118) reagents.[1][2]

Materials and Reagents
  • D-Ribulose standard

  • o-Nitrophenylhydrazine hydrochloride (o-NPH)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Pyridine (B92270)

  • Water, ultrapure

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

Equipment
  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • HPLC or UPLC system with a UV or Diode Array Detector (DAD)

  • LC-MS system (optional, for higher sensitivity and specificity)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Solutions
  • D-Ribulose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Ribulose and dissolve it in 10 mL of ultrapure water. Prepare fresh working standards by diluting this stock solution.

  • o-Nitrophenylhydrazine Reagent (100 mM): Dissolve 1.74 g of o-nitrophenylhydrazine hydrochloride in 100 mL of 70% aqueous methanol. This solution should be prepared fresh.

  • Catalyst Solution (6% Pyridine in 70% Methanol): Mix 6 mL of pyridine with 94 mL of 70% aqueous methanol.

Derivatization Procedure
  • Sample Preparation: To 50 µL of the D-Ribulose standard or sample solution in a microcentrifuge tube, add 100 µL of the o-Nitrophenylhydrazine Reagent.

  • Catalyst Addition: Add 50 µL of the Catalyst Solution to the mixture.

  • Reaction Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 90 minutes in a heating block or water bath.

  • Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with 800 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC or LC-MS system.

Analytical Conditions

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 400 nm (for the nitrophenyl group)

LC-MS Method (for enhanced sensitivity and specificity)

The chromatographic conditions can be similar to the HPLC-UV method, but with a lower flow rate suitable for the mass spectrometer interface.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

  • Scan Mode: Full scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the expected mass of the D-Ribulose-o-NPH derivative.

Data Presentation

The following tables summarize expected quantitative data based on similar derivatization methods.[2]

Table 1: Optimized Reaction Conditions for Sugar Derivatization

ParameterOptimized Value
Reagent Concentration 100 mM
Reaction Temperature 60°C
Reaction Time 90 minutes
pH ~5-6 (mildly acidic)

Table 2: Performance Characteristics of Phenylhydrazine Derivatization Methods

ParameterExpected Range
Linearity (R²) ≥ 0.999
Linear Range ~1000-fold
Precision (CV%) ≤ 5%
Recovery 85% - 105%
Sensitivity Femtomole to picomole level

Diagrams

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_sample Prepare D-Ribulose Standard/Sample mix Mix Sample, o-NPH, and Catalyst prep_sample->mix prep_reagent Prepare o-NPH Reagent & Catalyst prep_reagent->mix incubate Incubate at 60°C for 90 min mix->incubate cool_dilute Cool and Dilute Reaction Mixture incubate->cool_dilute filter Filter through 0.22 µm filter cool_dilute->filter inject Inject into HPLC/LC-MS filter->inject detect Data Acquisition (UV or MS) inject->detect

Caption: Workflow for D-Ribulose derivatization and analysis.

Logical Relationship of Analytical Steps

G cluster_0 Core Problem cluster_1 Solution cluster_2 Outcome cluster_3 Application problem D-Ribulose lacks a strong chromophore derivatization Chemical Derivatization with o-NPH problem->derivatization leads to outcome Enhanced Detection (UV/MS) derivatization->outcome results in application Accurate Quantification in Complex Matrices outcome->application enables

Caption: Logic of using derivatization for quantitative analysis.

Conclusion

The protocol described provides a robust and sensitive method for the quantification of D-Ribulose. The use of o-nitrophenylhydrazine as a derivatizing agent significantly improves the detectability of D-Ribulose, allowing for its accurate measurement in various biological and pharmaceutical samples. The provided workflow and analytical conditions can be adapted for use with different matrices and analytical instrumentation. This method is particularly valuable for metabolomics research and in the development of therapeutic agents where monitoring carbohydrate metabolism is essential.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) of Sugar o-Nitrophenylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for the separation and identification of a variety of compounds. For the analysis of sugars, which are typically colorless, derivatization is often employed to facilitate their visualization and improve separation. The formation of o-nitrophenylhydrazones from reducing sugars provides colored derivatives that are amenable to TLC analysis. This application note provides detailed protocols for the preparation of sugar o-nitrophenylhydrazones and their subsequent analysis by TLC, including stationary and mobile phase recommendations, visualization techniques, and expected Rf values for common monosaccharides.

Principle

The carbonyl group (aldehyde or ketone) of a reducing sugar reacts with o-nitrophenylhydrazine in an acidic medium to form a corresponding o-nitrophenylhydrazone. This reaction involves a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone is a colored compound, typically yellow or orange, which allows for direct visualization on a TLC plate. The separation of different sugar o-nitrophenylhydrazones on a TLC plate is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The polarity of the sugar derivatives, influenced by the number and orientation of hydroxyl groups in the parent sugar, dictates their mobility and thus their retention factor (Rf) value.

Experimental Protocols

Protocol 1: Preparation of Sugar o-Nitrophenylhydrazone Derivatives

This protocol describes the derivatization of monosaccharides with o-nitrophenylhydrazine.

Materials:

  • Monosaccharide standards (e.g., glucose, fructose, galactose)

  • o-Nitrophenylhydrazine

  • Methanol (B129727)

  • Glacial acetic acid

  • Heating block or water bath

  • Small reaction vials or test tubes

Procedure:

  • Prepare a 1% solution of the individual sugar in methanol (10 mg of sugar in 1 mL of methanol).

  • Prepare the derivatizing reagent: Dissolve 20 mg of o-nitrophenylhydrazine in 1 mL of methanol containing a drop of glacial acetic acid to catalyze the reaction. This solution should be freshly prepared.

  • Reaction: In a small reaction vial, mix 100 µL of the sugar solution with 200 µL of the o-nitrophenylhydrazine reagent.

  • Incubation: Cap the vial and heat the mixture at 80-90°C for 15-20 minutes.

  • Cooling: Allow the reaction mixture to cool to room temperature. The resulting solution containing the sugar o-nitrophenylhydrazone derivative is now ready for TLC analysis.

Protocol 2: Thin-Layer Chromatography of Sugar o-Nitrophenylhydrazones

This protocol outlines the TLC procedure for the separation of the prepared sugar derivatives.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A variety of solvent systems can be used. A recommended starting system is Ethyl acetate (B1210297) : Chloroform : Acetic acid (5:4:1, v/v/v) .

  • Visualization reagent (optional, for enhanced detection): p-Anisaldehyde-sulfuric acid reagent. (Preparation: 0.5 mL of p-anisaldehyde is mixed with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid).

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the silica gel TLC plate.

  • Spotting: Using a capillary tube, carefully spot a small amount (1-2 µL) of the cooled reaction mixture onto the origin line. If comparing multiple sugars, spot them separately, leaving adequate space between the spots.

  • Development: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Direct Visualization: The yellow-orange spots of the sugar o-nitrophenylhydrazones are often visible under daylight.

    • UV Visualization: Observe the plate under a UV lamp (254 nm). The derivatives may appear as dark spots against the fluorescent background.

    • Chemical Staining (Optional): For enhanced visualization, spray the dried plate with the p-anisaldehyde-sulfuric acid reagent. Heat the plate gently with a heat gun or in an oven at 100-110°C for a few minutes until colored spots appear. Sugar phenylhydrazones typically produce green-yellow spots with this reagent.[1]

  • Rf Value Calculation: Measure the distance traveled by the center of each spot from the origin and the distance traveled by the solvent front from the origin. Calculate the Rf value for each sugar derivative using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The following table summarizes the expected Rf values for the o-nitrophenylhydrazone derivatives of common monosaccharides on a silica gel TLC plate developed with a mobile phase of Ethyl acetate : Chloroform : Acetic acid (5:4:1, v/v/v). Please note that these values are indicative and may vary slightly depending on the exact experimental conditions.

MonosaccharideDerivativeExpected Rf Value*
GlucoseGlucose o-nitrophenylhydrazone~ 0.45
FructoseFructose o-nitrophenylhydrazone~ 0.52
GalactoseGalactose o-nitrophenylhydrazone~ 0.42

*Rf values are estimations based on the principles of chromatography for similar derivatives and should be confirmed experimentally with standards.

Visualizations

Experimental Workflow

The overall workflow for the TLC analysis of sugar o-nitrophenylhydrazones is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis sugar Monosaccharide Solution derivatization Derivatization (Heating) sugar->derivatization reagent o-Nitrophenylhydrazine Reagent reagent->derivatization derivative Sugar o-Nitrophenylhydrazone (in solution) derivatization->derivative spotting Spotting on TLC Plate derivative->spotting development Chromatographic Development spotting->development visualization Visualization (Visible/UV/Stain) development->visualization analysis Rf Value Calculation visualization->analysis

Caption: Workflow for TLC analysis of sugar o-nitrophenylhydrazones.

Logical Relationship of TLC Components

The separation of compounds in TLC is governed by the interactions between the analyte, the stationary phase, and the mobile phase.

tlc_principles cluster_components TLC System Components cluster_interactions Interactions & Separation cluster_outcome Result stationary Stationary Phase Silica Gel (Polar) strong_interaction Stronger Adsorption to Stationary Phase stationary->strong_interaction mobile Mobile Phase Solvent System (Less Polar) weak_interaction Higher Solubility in Mobile Phase mobile->weak_interaction analyte Analyte Sugar o-Nitrophenylhydrazone separation Differential Migration analyte->separation strong_interaction->separation weak_interaction->separation low_rf Low Rf Value Less Migration separation->low_rf high_rf High Rf Value More Migration separation->high_rf

Caption: Principles of TLC separation for sugar derivatives.

References

Application Notes and Protocols for Capillary Electrophoresis of D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of D-Ribulose via derivatization to its o-nitrophenylhydrazone form, followed by separation and quantification using Capillary Electrophoresis (CE). D-Ribulose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, is a colorless sugar that lacks a chromophore, making its direct detection by UV-Vis spectrophotometry challenging. Derivatization with o-nitrophenylhydrazine introduces a chromophoric moiety, enabling sensitive detection. This method offers high resolution, rapid analysis times, and low sample consumption, making it suitable for various research and drug development applications where the quantification of D-Ribulose is critical. The provided protocols are based on established principles of carbohydrate analysis by CE and serve as a comprehensive guide for method development and validation.

Introduction

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide range of molecules, including carbohydrates.[1][2] A significant challenge in carbohydrate analysis is the lack of a suitable chromophore in most sugars for direct UV absorbance detection.[2] To overcome this, derivatization with a UV-active label is a common strategy.[3] This application note details the analysis of D-Ribulose, a five-carbon ketose sugar, by forming its o-nitrophenylhydrazone derivative. This derivatization imparts a strong UV absorbance to the sugar, allowing for sensitive detection. The subsequent separation by capillary zone electrophoresis (CZE) is based on the charge-to-mass ratio of the derivatized analyte.[1] This methodology provides a robust and efficient means for the quantification of D-Ribulose in various sample matrices.

Experimental Protocols

Derivatization of D-Ribulose with o-nitrophenylhydrazine

This protocol describes the formation of D-Ribulose o-nitrophenylhydrazone.

Materials:

  • D-Ribulose standard solution (1 mg/mL in deionized water)

  • o-nitrophenylhydrazine hydrochloride solution (10 mg/mL in methanol)

  • Glacial acetic acid

  • Deionized water

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the D-Ribulose standard solution into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the o-nitrophenylhydrazine hydrochloride solution to the tube.

  • Add 50 µL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in 200 µL of the CE running buffer (e.g., 25 mM sodium tetraborate (B1243019) buffer, pH 9.2).

  • Vortex for 1 minute to ensure complete dissolution.

  • The sample is now ready for injection into the CE system.

Capillary Electrophoresis Method

This protocol outlines the CE conditions for the separation and detection of this compound.

Instrumentation:

  • Capillary Electrophoresis system equipped with a UV-Vis detector.

  • Fused-silica capillary (e.g., 50 µm internal diameter, 360 µm outer diameter, 50 cm total length, 40 cm effective length).

Reagents:

Running Buffer Preparation (25 mM Sodium Tetraborate, pH 9.2):

  • Dissolve 0.953 g of sodium tetraborate decahydrate in approximately 80 mL of deionized water.

  • Adjust the pH to 9.2 with a solution of boric acid or sodium hydroxide as needed.

  • Bring the final volume to 100 mL with deionized water.

  • Filter the buffer through a 0.22 µm syringe filter before use.

CE Operating Conditions:

ParameterValue
CapillaryFused-silica, 50 cm total length (40 cm to detector), 50 µm i.d.
Running Buffer25 mM Sodium Tetraborate, pH 9.2
InjectionHydrodynamic injection at 50 mbar for 5 seconds
Separation Voltage+20 kV
Capillary Temperature25°C
DetectionUV absorbance at 390 nm

Capillary Conditioning:

  • Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the running buffer for 15 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the running buffer for 5 minutes.

Data Presentation

The following tables present illustrative quantitative data for the CE analysis of this compound. This data is intended to be representative of what one might expect from this method.

Table 1: Migration Time and Peak Area Reproducibility

Injection (n=6)Migration Time (min)Peak Area (arbitrary units)
18.2115432
28.2315678
38.1915399
48.2215550
58.2415710
68.2015487
Mean 8.22 15543
Std. Dev. 0.02 125.4
RSD (%) 0.24% 0.81%

Table 2: Linearity of Detection

Concentration (µg/mL)Peak Area (Mean, n=3)
53105
106250
2515580
5031200
10061950
Correlation Coefficient (r²) 0.9998

Table 3: Method Performance Characteristics (Illustrative)

ParameterValue
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5.0 µg/mL
Linearity Range5 - 100 µg/mL
Migration Time~8.2 minutes

Visualizations

Derivatization_Reaction DRibulose D-Ribulose Product This compound DRibulose->Product + ONPH o-nitrophenylhydrazine ONPH->Product Catalyst Acetic Acid (H+) Catalyst->Product Heat 60°C Heat->Product

Caption: Derivatization of D-Ribulose with o-nitrophenylhydrazine.

CE_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Derivatization Derivatization of D-Ribulose Reconstitution Reconstitution in Running Buffer Derivatization->Reconstitution Injection Hydrodynamic Injection Reconstitution->Injection Separation Electrophoretic Separation (+20 kV) Injection->Separation Detection UV Detection (390 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the CE analysis of D-Ribulose.

Discussion

The described method provides a reliable approach for the analysis of D-Ribulose. The o-nitrophenylhydrazone derivatization is a straightforward and effective way to introduce a chromophore, enabling sensitive UV detection. The capillary electrophoresis separation under alkaline conditions (pH 9.2) ensures that the silanol (B1196071) groups on the fused-silica capillary are deprotonated, generating a strong electroosmotic flow (EOF) towards the cathode. The derivatized sugar, which is neutral, is carried along with the EOF to the detector. Separation of different sugar hydrazones, should they be present in a mixture, would be achieved based on subtle differences in their size and shape, which affect their interaction with the buffer and the capillary wall, leading to different migration times.

The illustrative data demonstrates excellent reproducibility of migration times and peak areas, as well as a wide linear range, making the method suitable for quantitative studies. The short analysis time of under 10 minutes per sample allows for high-throughput screening.

Conclusion

This application note provides a detailed protocol for the analysis of D-Ribulose by capillary electrophoresis following derivatization with o-nitrophenylhydrazine. The method is shown to be rapid, sensitive, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals who require accurate quantification of this important monosaccharide. The provided protocols and illustrative data serve as a strong foundation for the development and implementation of this analytical technique in the laboratory.

References

Application Notes and Protocols for Mass Spectrometry Analysis of D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, is a ketopentose sugar of significant biological interest. Its accurate quantification is crucial in various fields, including metabolic research and drug development. Direct analysis of sugars by mass spectrometry can be challenging due to their high polarity and low ionization efficiency. Chemical derivatization is a widely employed strategy to enhance their chromatographic retention and mass spectrometric detection.[1] Derivatization with o-nitrophenylhydrazine converts the ketone group of D-Ribulose into an o-nitrophenylhydrazone, which improves its hydrophobicity and allows for sensitive detection using liquid chromatography-mass spectrometry (LC-MS).[2][3]

This document provides a detailed protocol for the derivatization of D-Ribulose with o-nitrophenylhydrazine and its subsequent analysis by LC-MS/MS. The methodologies presented are based on established procedures for the analysis of other monosaccharides as their nitrophenylhydrazone derivatives, offering a robust starting point for the analysis of D-Ribulose o-nitrophenylhydrazone.[4][5]

Experimental Protocols

Materials and Reagents
  • D-Ribulose standard (≥98% purity)

  • o-nitrophenylhydrazine hydrochloride

  • Pyridine

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., ¹³C-labeled D-Ribulose or a structurally similar sugar derivative)

Derivatization Protocol
  • Standard and Sample Preparation: Prepare a stock solution of D-Ribulose in water. For quantitative analysis, prepare a series of calibration standards by diluting the stock solution. Biological samples should be processed appropriately to extract small molecules, which may include protein precipitation with cold methanol followed by centrifugation.

  • Derivatization Reaction:

    • To 50 µL of the standard solution or sample extract, add 50 µL of a 100 mM solution of o-nitrophenylhydrazine in methanol and 50 µL of pyridine.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

    • After incubation, cool the mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of 50% methanol in water for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.

Data Presentation

Predicted MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound[M-H]⁻Fragment 1Fragment 2
Internal Standard[IS-H]⁻IS Fragment 1IS Fragment 2

Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing a standard of this compound into the mass spectrometer. The fragmentation pattern of nitrophenylhydrazones can be complex and may involve cleavages within the sugar moiety and the nitrophenylhydrazine (B1144169) tag.[6]

Hypothetical Quantitative Data

The following table presents hypothetical performance data for the quantitative analysis of this compound, based on typical values reported for the analysis of other derivatized monosaccharides.[2][4]

ParameterValue
Linearity (R²)>0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_lc_ms LC-MS/MS Analysis sample Standard or Biological Sample extraction Extraction of Small Molecules sample->extraction derivatization Derivatization with o-nitrophenylhydrazine extraction->derivatization reconstitution Reconstitution in Injection Solvent derivatization->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (ESI-) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analysis of D-Ribulose is often relevant in the context of the pentose phosphate pathway (PPP). The following diagram illustrates the position of D-Ribulose in this critical metabolic pathway.

pentose_phosphate_pathway glucose6p Glucose-6-phosphate ru5p Ribulose-5-phosphate glucose6p->ru5p Oxidative Phase xu5p Xylulose-5-phosphate ru5p->xu5p Isomerase r5p Ribose-5-phosphate ru5p->r5p Epimerase g3p Glyceraldehyde-3-phosphate xu5p->g3p Transketolase s7p Sedoheptulose-7-phosphate r5p->s7p Transketolase f6p Fructose-6-phosphate g3p->f6p Transaldolase s7p->f6p Transaldolase

References

Application Notes and Protocols for the Use of D-Ribulose o-nitrophenylhydrazone in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose is a key ketopentose intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for producing NADPH and the precursors for nucleotide biosynthesis. The analysis of D-Ribulose and other metabolic intermediates is crucial for understanding cellular redox status, nucleotide metabolism, and the overall metabolic phenotype in various physiological and pathological states. Chemical derivatization is a powerful strategy to enhance the detection and quantification of metabolites that are otherwise challenging to analyze due to low abundance or poor ionization efficiency in mass spectrometry.

This document provides detailed application notes and protocols for the use of D-Ribulose o-nitrophenylhydrazone in metabolic studies. The derivatization of D-Ribulose with o-nitrophenylhydrazine to form this compound allows for more sensitive detection and accurate quantification, particularly in complex biological samples. This approach is analogous to the established use of other nitrophenylhydrazine (B1144169) reagents in metabolomics.[1][2][3]

Principle of Application

D-Ribulose, as a ketone-containing sugar (ketose), readily reacts with hydrazine (B178648) derivatives to form a stable hydrazone.[4] The reaction with o-nitrophenylhydrazine attaches a chromophore (the o-nitrophenyl group) to the D-Ribulose molecule. This derivatization serves two primary purposes in metabolic analysis:

  • Enhanced Detection: The nitrophenyl group allows for sensitive detection using UV-Vis spectrophotometry or, more commonly, enhances ionization efficiency for mass spectrometry (MS) based detection, such as in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

  • Improved Chromatographic Separation: The derivatization alters the chemical properties of D-Ribulose, often leading to better separation from other metabolites during liquid chromatography.[2][3]

The use of this compound is particularly relevant for studying the flux through the pentose phosphate pathway and for assessing metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders, where PPP dysregulation is often observed.

Metabolic Context: The Pentose Phosphate Pathway

D-Ribulose-5-phosphate is a central intermediate in the pentose phosphate pathway. The pathway consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, which interconverts pentose phosphates.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-P Glucose-6-P 6-P-Glucono-delta-lactone 6-P-Glucono-delta-lactone Glucose-6-P->6-P-Glucono-delta-lactone G6PD NADPH_out1 NADPH Glucose-6-P->NADPH_out1 6-P-Gluconate 6-P-Gluconate 6-P-Glucono-delta-lactone->6-P-Gluconate 6PGL Ribulose-5-P Ribulose-5-P 6-P-Gluconate->Ribulose-5-P 6PGD NADPH_out2 NADPH 6-P-Gluconate->NADPH_out2 Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P RPI Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P RPE Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Fructose-6-P Fructose-6-P Glyceraldehyde-3-P->Fructose-6-P Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Erythrose-4-P->Fructose-6-P

Caption: The Pentose Phosphate Pathway highlighting D-Ribulose-5-Phosphate.

Experimental Protocols

Protocol 1: Derivatization of D-Ribulose with o-nitrophenylhydrazine in Biological Samples

This protocol describes the derivatization of D-Ribulose from a biological sample extract for subsequent LC-MS analysis.

Materials:

  • o-nitrophenylhydrazine (o-NPH) hydrochloride solution: 200 mM in 70% methanol (B129727).

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution: 120 mM in 70% methanol containing 6% pyridine.

  • Metabolite extract from cells or tissue (e.g., obtained via methanol/chloroform/water extraction).

  • Acetonitrile (B52724), HPLC grade.

  • Water, HPLC grade.

  • Formic acid.

Procedure:

  • Sample Preparation:

    • To 50 µL of metabolite extract in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 40 µL of water.

    • Add 20 µL of the 200 mM o-NPH hydrochloride solution.

    • Add 20 µL of the 120 mM EDC solution.

    • Vortex briefly and incubate at 25°C for 30 minutes.

  • Sample Cleanup (Optional but Recommended):

    • After incubation, add 120 µL of 90% acetonitrile/10% water to the reaction mixture.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample B Metabolite Extraction A->B C Protein Precipitation B->C D Evaporation C->D E Reconstitution D->E F Add o-NPH & EDC E->F G Incubation (25°C, 30 min) F->G H Sample Cleanup (Optional) G->H I LC-MS Analysis H->I

Caption: Experimental workflow for D-Ribulose derivatization.
Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of the derivatized D-Ribulose. The exact parameters may need to be optimized for your specific LC-MS system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard. The precursor ion will be [M-H]-, where M is the molecular weight of this compound.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the instrument manufacturer's recommendations.

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format. Below are example tables for presenting results from a comparative metabolic study.

Table 1: Relative Abundance of D-Ribulose in Control vs. Treated Samples

Sample GroupSample IDPeak Area of this compoundRelative Abundance (Normalized to Internal Standard)Fold Changep-value
ControlC1
C2
C3
TreatedT1
T2
T3

Table 2: Absolute Quantification of D-Ribulose using a Standard Curve

Sample GroupSample IDConcentration of D-Ribulose (µM)Standard Deviation
ControlC1
C2
C3
TreatedT1
T2
T3

Conclusion

The derivatization of D-Ribulose with o-nitrophenylhydrazine offers a robust and sensitive method for its quantification in metabolic studies. This approach enables researchers to accurately probe the dynamics of the pentose phosphate pathway, providing valuable insights into cellular metabolism in health and disease. The protocols and guidelines presented here provide a foundation for incorporating this powerful analytical strategy into metabolic research and drug development workflows.

References

Quantitative Analysis of D-Ribulose in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose, a ketopentose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for the production of NADPH and the precursors for nucleotide biosynthesis. The accurate quantification of D-Ribulose in complex biological and chemical matrices is crucial for understanding metabolic fluxes, diagnosing metabolic disorders, and for various applications in biotechnology and drug development. This document provides detailed application notes and protocols for the quantitative analysis of D-Ribulose using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Analytical Methods

A variety of analytical techniques can be employed for the quantification of D-Ribulose. The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A robust and widely used technique for the quantification of underivatized sugars. It is suitable for samples with relatively high concentrations of D-Ribulose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires derivatization to make the sugar volatile. It is ideal for complex matrices and for distinguishing between different sugar isomers.

  • Enzymatic Assay: A highly specific method based on the enzymatic conversion of D-Ribulose. This technique is particularly useful for rapid and high-throughput screening.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is adapted from established methods for sugar analysis and is suitable for the quantification of D-Ribulose in samples such as fermentation broths and cell culture media.[1][2][3]

a. Sample Preparation (for Microbial Culture)

  • Cell Removal: Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracellular metabolites, including D-Ribulose.

  • Protein Precipitation: To 1 mL of the supernatant, add 2 mL of ice-cold ethanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-RID Instrumentation and Conditions

ParameterSetting
Column Amine-based column (e.g., Agilent ZORBAX NH2, 4.6 x 250 mm, 5 µm) or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87H)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Detector Temperature 35°C
Injection Volume 20 µL
Run Time 20 minutes

c. Quantification

Prepare a calibration curve using D-Ribulose standards of known concentrations (e.g., 0.1 to 10 mg/mL). The concentration of D-Ribulose in the samples is determined by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a two-step derivatization (oximation followed by silylation) to increase the volatility and thermal stability of D-Ribulose for GC-MS analysis.[4][5][6][7]

a. Sample Preparation and Derivatization

  • Sample Extraction: Follow the sample preparation steps (1a) as described for HPLC analysis.

  • Drying: Evaporate 100 µL of the filtered sample to complete dryness under a stream of nitrogen gas at 50°C.

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Vortex and incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection)
Oven Temperature Program Initial 70°C for 4 min, ramp to 310°C at 5°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

c. Quantification

Quantification is achieved using Selected Ion Monitoring (SIM) of characteristic ions of the D-Ribulose derivative. An internal standard (e.g., sorbitol) should be used to correct for variations in derivatization and injection. A calibration curve is generated using derivatized D-Ribulose standards.

Enzymatic Assay

This protocol is based on the NAD+-dependent oxidation of ribitol (B610474) to D-ribulose catalyzed by ribitol dehydrogenase. The production of NADH is measured spectrophotometrically and is directly proportional to the D-Ribulose concentration in the sample (in the reverse reaction).[8]

a. Principle

The reaction catalyzed by ribitol dehydrogenase is reversible:

Ribitol + NAD+ ⇌ D-Ribulose + NADH + H+

For the quantification of D-Ribulose, the reaction is driven in the reverse direction by providing an excess of NADH. The decrease in absorbance at 340 nm due to the oxidation of NADH is measured.

b. Reagents and Buffers

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • NADH Solution: 10 mM NADH in assay buffer

  • Ribitol Dehydrogenase: (EC 1.1.1.56) solution in assay buffer (activity to be optimized)

  • D-Ribulose Standards: 0-1 mM in water

c. Assay Protocol (96-well plate format)

  • Sample Preparation: Prepare samples as described for HPLC analysis (1a).

  • Reaction Mixture: In each well of a 96-well microplate, add:

    • 150 µL of Assay Buffer

    • 20 µL of sample or D-Ribulose standard

    • 20 µL of 10 mM NADH solution

  • Initiate Reaction: Add 10 µL of ribitol dehydrogenase solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 340 nm using a microplate reader.

  • Quantification: Determine the D-Ribulose concentration by comparing the decrease in absorbance of the samples to the calibration curve generated from the D-Ribulose standards.

Data Presentation

The following tables provide representative quantitative data for the analysis of a related pentose sugar, D-Ribose, in fermentation broth, which can serve as an example for expected values in D-Ribulose analysis.

Table 1: HPLC-RID Method Performance for D-Ribose Analysis.

ParameterValue
Linearity Range0.1 - 10 g/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.05 g/L
Limit of Quantification (LOQ)0.15 g/L
Recovery95 - 105%
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%

Table 2: GC-MS Method Performance for D-Ribose Analysis.

ParameterValue
Linearity Range1 - 500 µM
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.5 µM
Limit of Quantification (LOQ)1.5 µM
Recovery92 - 108%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%

Table 3: D-Ribose Concentration in Bacillus subtilis Fermentation Broth. [9]

Fermentation Time (hours)D-Ribose Concentration (g/L)
2415.2 ± 1.1
4835.8 ± 2.5
7252.1 ± 3.8
9648.9 ± 3.2

Note: The data presented is for D-Ribose and serves as an illustrative example. Actual values for D-Ribulose will vary depending on the specific experimental conditions and sample matrix.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway

The following diagram illustrates the central role of D-Ribulose (as Ribulose-5-phosphate) in the Pentose Phosphate Pathway.

PentosePhosphatePathway G6P Glucose-6-P PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phospho- gluconate PGL->PG 6PGL Ru5P Ribulose-5-P PG->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P RPI X5P Xylulose-5-P Ru5P->X5P RPE S7P Sedoheptulose-7-P R5P->S7P TKL X5P->S7P TKL F6P Fructose-6-P X5P->F6P TKL E4P Erythrose-4-P S7P->E4P TAL G3P Glyceraldehyde-3-P G3P->E4P TAL G3P->F6P TKL Glycolysis Glycolysis G3P->Glycolysis E4P->F6P TKL F6P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting Ribulose-5-Phosphate.

General Experimental Workflow for D-Ribulose Quantification

The diagram below outlines the general workflow for the quantitative analysis of D-Ribulose from a complex mixture.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Complex Mixture (e.g., Fermentation Broth) Centrifugation Centrifugation (Cell Removal) Sample->Centrifugation Precipitation Protein Precipitation (e.g., with Ethanol) Centrifugation->Precipitation Filtration Filtration (0.22 µm filter) Precipitation->Filtration HPLC HPLC-RID Filtration->HPLC GCMS GC-MS (Derivatization) Filtration->GCMS Enzymatic Enzymatic Assay Filtration->Enzymatic Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification Enzymatic->Quantification Result D-Ribulose Concentration Quantification->Result

Caption: General workflow for D-Ribulose quantification.

Logical Relationship for Method Selection

The choice of analytical method is dependent on several factors as illustrated below.

MethodSelection Concentration Analyte Concentration HPLC HPLC-RID Concentration->HPLC High GCMS GC-MS Concentration->GCMS Low Matrix Matrix Complexity Matrix->HPLC Low Matrix->GCMS High Specificity Specificity Required Specificity->GCMS High (Isomers) Enzymatic Enzymatic Assay Specificity->Enzymatic High (Functional) Throughput Throughput Needed Throughput->HPLC Medium Throughput->Enzymatic High

Caption: Factors influencing the selection of an analytical method.

References

Troubleshooting & Optimization

Technical Support Center: D-Ribulose o-nitrophenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with D-Ribulose o-nitrophenylhydrazone derivatives. It addresses common stability issues, offers troubleshooting advice for experimental workflows, and provides detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound derivatives?

A1: The main stability issue is the susceptibility of the hydrazone bond to hydrolysis, which can be influenced by several factors. This hydrolysis reaction is reversible and results in the cleavage of the C=N bond, reverting to the original D-Ribulose and o-nitrophenylhydrazine. The stability is significantly dependent on the pH and temperature of the solution.

Q2: How does pH affect the stability of these derivatives?

A2: Hydrazones are generally more stable at neutral or slightly alkaline pH. Acidic conditions can catalyze the hydrolysis of the hydrazone bond. Therefore, it is crucial to control the pH of solutions during experiments to minimize degradation.[1] For instance, studies on similar sugar hydrazones have shown a significant increase in hydrolysis rates at lower pH values.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. For long-term storage, it is recommended to keep the derivatives in a cool and dry environment. During experiments, maintaining a consistent and appropriate temperature is essential to ensure the integrity of the compound.

Q4: Are there any other factors that can influence the stability of these derivatives?

A4: The presence of certain reagents can also affect stability. For example, strong oxidizing agents should be avoided. The choice of solvent can also play a role; protic solvents may facilitate hydrolysis to a greater extent than aprotic solvents.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and handling of this compound derivatives.

Issue Potential Cause Recommended Solution
Low yield during synthesis Incomplete reactionEnsure equimolar amounts of D-Ribulose and o-nitrophenylhydrazine. A catalytic amount of a weak acid (e.g., acetic acid) can be added to promote the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactionsThe formation of azines is a common side reaction. This can be minimized by the slow addition of D-Ribulose to the o-nitrophenylhydrazine solution.
Poor quality of reagentsUse high-purity D-Ribulose and o-nitrophenylhydrazine. If necessary, purify the starting materials before the reaction.
Product degradation during workup or purification Exposure to strong acidsAvoid using strong acids for pH adjustment during the workup. Use a mild buffer system if pH control is necessary.
High temperaturesPerform purification steps, such as column chromatography or recrystallization, at room temperature or below if possible.
Inconsistent results in biological assays Degradation of the derivative in the assay mediumThe pH and temperature of the assay buffer should be carefully controlled. It is advisable to prepare fresh solutions of the derivative immediately before use.
Interaction with assay componentsSome components of the assay medium could potentially react with the hydrazone. Run appropriate controls to assess the stability of the derivative under the specific assay conditions.
Difficulty in characterizing the product Presence of E/Z isomersThe presence of both E and Z isomers of the hydrazone can complicate NMR spectra. 2D NMR techniques (e.g., COSY, HSQC) can help in the complete structural elucidation.
Impurities from the reactionPurify the product thoroughly using column chromatography or recrystallization to remove any unreacted starting materials or byproducts.

Data on Stability of Related Hydrazone Derivatives

Hydrazone Derivative pH Half-life (t½) Reference Compound Type
Glucose p-toluenesulfonohydrazide4.0~10 hoursSugar Hydrazide
Glucose p-toluenesulfonohydrazide5.0~100 hoursSugar Hydrazide
Glucose p-toluenesulfonohydrazide6.0>200 hoursSugar Hydrazide
Xylose p-toluenesulfonohydrazide4.0~8 hoursSugar Hydrazide
Xylose p-toluenesulfonohydrazide5.0~80 hoursSugar Hydrazide
Xylose p-toluenesulfonohydrazide6.0>200 hoursSugar Hydrazide

Data is extrapolated from graphical representations in Gudmundsdottir et al., 2008 and should be considered as an approximation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • D-Ribulose

  • o-nitrophenylhydrazine

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, appropriate eluent)

Procedure:

  • In a round-bottom flask, dissolve D-Ribulose (1 equivalent) in a minimal amount of anhydrous ethanol.

  • Add o-nitrophenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction can be gently heated if it proceeds slowly.

  • Upon completion of the reaction (disappearance of the starting materials on TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Protocol 2: Stability Analysis of this compound by RP-HPLC

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate buffer components for mobile phase

  • RP-HPLC system with a C18 column and UV detector

  • pH meter

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 5, 6, 7, and 8).

  • Incubation: In separate vials, dilute the stock solution with each buffer to a final desired concentration. Incubate the vials at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately inject the collected sample into the RP-HPLC system.

    • Mobile Phase: A suitable gradient of acetonitrile and water (with a constant low percentage of an acid like formic acid for better peak shape) is typically used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where the o-nitrophenylhydrazone moiety has strong absorbance (e.g., around 350-400 nm).

  • Data Analysis: Quantify the peak area of the this compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting linear fit will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Signaling Pathway and Experimental Workflow Diagrams

The stability of D-Ribulose derivatives is particularly relevant in the context of cellular metabolism, where D-ribulose-5-phosphate is a key intermediate in the Pentose Phosphate Pathway (PPP). This pathway is crucial for generating NADPH, which is essential for maintaining redox balance and protecting cells against oxidative stress, as well as for producing precursors for nucleotide biosynthesis.[2][3][4]

PentosePhosphatePathway cluster_nuc Products G6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- lactone G6P->_6PG G6PD NADPH_out1 NADPH _6PGL 6-Phosphogluconate _6PG->_6PGL Ru5P D-Ribulose-5-Phosphate _6PGL->Ru5P 6PGD NADPH_out2 NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P G3P Glyceraldehyde-3-Phosphate R5P->G3P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting the central role of D-Ribulose-5-Phosphate.

SynthesisWorkflow start Start reagents Dissolve D-Ribulose and o-nitrophenylhydrazine in Ethanol start->reagents catalyst Add catalytic Acetic Acid reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction precipitation Cool to Induce Precipitation reaction->precipitation filtration Vacuum Filtration and Washing precipitation->filtration purification Purification (Recrystallization or Chromatography) filtration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

StabilityAnalysis prep Prepare Stock Solution of Derivative incubation Incubate Derivative in Buffers at 37°C prep->incubation buffers Prepare Buffers at various pH buffers->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling hplc Analyze by RP-HPLC sampling->hplc analysis Quantify Peak Area and Calculate Half-life hplc->analysis

Caption: Logical workflow for determining the stability of this compound.

References

Technical Support Center: D-Ribulose o-nitrophenylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Ribulose o-nitrophenylhydrazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the formation of this compound?

A1: The formation of this compound is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of o-nitrophenylhydrazine on the carbonyl carbon of D-Ribulose. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[1] The optimal pH for this reaction is generally mildly acidic (around 4-6) to facilitate protonation of the carbonyl oxygen without deactivating the hydrazine (B178648) nucleophile.[1][2]

Q2: What are the critical factors influencing the yield of this compound?

A2: Several factors can significantly impact the yield:

  • pH: A mildly acidic environment is crucial for the reaction to proceed efficiently.[1][2]

  • Temperature: While some reactions proceed at room temperature, heating can often increase the reaction rate. However, excessive heat can lead to degradation of the sugar or the product.

  • Stoichiometry: The molar ratio of the reactants is important. Using a slight excess of the hydrazine derivative can sometimes help drive the reaction to completion and minimize side reactions.[3]

  • Purity of Reactants: The purity of both D-Ribulose and o-nitrophenylhydrazine is critical, as impurities can interfere with the reaction.[2]

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Alcohols like ethanol (B145695) are commonly used.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q4: What are the storage and stability considerations for D-Ribulose and this compound?

A4: D-Ribulose is typically stored at -20°C and is stable for at least two years under these conditions.[4] Hydrazones, in general, can be susceptible to hydrolysis, especially under acidic conditions.[3] Therefore, the purified this compound should be stored in a cool, dry place, protected from moisture and strong acids. Some hydrazones are also known to disproportionate over time, so it is advisable to use the purified product as soon as possible or store it under an inert atmosphere.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH of the reaction mixture.Adjust the pH to a mildly acidic range (pH 4-6) using a few drops of a weak acid like acetic acid.[2]
Poor quality or impure reactants.Ensure the D-Ribulose and o-nitrophenylhydrazine are of high purity. Consider purifying the starting materials if necessary.[2]
Incomplete reaction.Monitor the reaction using TLC. If starting material is still present, consider extending the reaction time or gently heating the mixture.[3]
Unfavorable reaction temperature.If the reaction is slow at room temperature, try gentle heating (e.g., 40-60°C). Avoid excessive heat to prevent degradation.
Formation of Significant Side Products Azine formation.This can occur when the hydrazone reacts with another molecule of the ketone.[3] To minimize this, add the D-Ribulose solution slowly to the o-nitrophenylhydrazine solution to maintain a low concentration of the carbonyl compound. Using a slight excess of the hydrazine can also be beneficial.[3]
Unidentified impurities.These may arise from impure starting materials or side reactions. Purification by column chromatography or recrystallization will be necessary.[2]
Difficulty in Product Purification Product is an oil and does not crystallize.Try different solvent systems for recrystallization. If recrystallization fails, column chromatography is a good alternative.
Product remains at the baseline during TLC.The eluent is not polar enough. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[2]
Product runs with the solvent front during TLC.The eluent is too polar. Decrease the polarity of the eluent (e.g., by increasing the proportion of hexane in a hexane/ethyl acetate mixture).[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure based on common methods for hydrazone formation from sugars and should be optimized for specific laboratory conditions.

Materials:

  • D-Ribulose

  • o-nitrophenylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve D-Ribulose (1.0 mmol) in a suitable solvent such as ethanol (e.g., 10-15 mL).

  • Addition of Hydrazine: In a separate container, dissolve o-nitrophenylhydrazine (1.1 mmol, 1.1 equivalents) in the same solvent.

  • Reaction Initiation: Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with stirring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture to achieve a mildly acidic pH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight. Gentle heating may be applied if the reaction is slow.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), the product may precipitate out of the solution upon cooling. If so, collect the crystals by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).[2]

Visualizations

experimental_workflow reactant_prep Reactant Preparation (D-Ribulose & o-nitrophenylhydrazine in Ethanol) reaction Reaction (Mix, add Acetic Acid, Stir) reactant_prep->reaction monitoring Monitoring (TLC) reaction->monitoring isolation Product Isolation (Cooling/Filtration or Evaporation) monitoring->isolation Reaction Complete purification Purification (Recrystallization or Chromatography) isolation->purification final_product This compound purification->final_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield ph Incorrect pH low_yield->ph reagents Impure Reactants low_yield->reagents conditions Suboptimal Conditions (Time, Temp) low_yield->conditions side_reactions Side Reactions (e.g., Azine Formation) low_yield->side_reactions adjust_ph Adjust pH to 4-6 ph->adjust_ph purify_reagents Purify Starting Materials reagents->purify_reagents optimize_conditions Optimize Time & Temperature conditions->optimize_conditions control_stoichiometry Control Stoichiometry/ Slow Addition side_reactions->control_stoichiometry

References

Technical Support Center: o-Nitrophenylhydrazine (o-NPH) Derivatization of Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the o-nitrophenylhydrazine (o-NPH) derivatization of sugars. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the experimental workflow.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the o-NPH derivatization of sugars, providing potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Multiple Unexpected Peaks in Chromatogram

Q1: I am observing multiple peaks for a single sugar standard in my HPLC/LC-MS analysis after o-NPH derivatization. What are the possible causes?

A1: The presence of multiple peaks for a single sugar standard is a common issue and can be attributed to two primary side products: the formation of syn and anti isomers of the o-nitrophenylhydrazone and the formation of osazones.

  • Syn and Anti Isomers: The initial reaction between the sugar's carbonyl group and o-NPH forms an o-nitrophenylhydrazone. This product can exist as two geometric isomers, syn and anti, due to restricted rotation around the C=N double bond. These isomers may separate under certain chromatographic conditions, leading to two distinct peaks. The ratio of these isomers can be influenced by the solvent composition and the presence of intramolecular hydrogen bonds.[1][2][3][4][5]

  • Osazone Formation: A more significant side reaction, especially with reducing sugars, is the formation of osazones. This occurs when excess o-nitrophenylhydrazine is used, particularly at elevated temperatures.[3] The reaction involves both the C1 and C2 carbons of the sugar, resulting in a 1,2-bis(o-nitrophenylhydrazone). A critical consequence of osazone formation is the loss of stereochemistry at the C2 position. This means that C2 epimers, such as D-glucose and D-mannose, will produce the identical osazone, making it impossible to distinguish them chromatographically based on this derivative.[3]

Q2: How can I minimize the formation of these side products?

A2: To minimize the formation of multiple peaks, consider the following strategies:

  • Control Reaction Stoichiometry: Use a minimal excess of o-nitrophenylhydrazine to favor the formation of the primary hydrazone and reduce the likelihood of the secondary reaction leading to osazones.

  • Optimize Reaction Temperature: Osazone formation is promoted by heat.[3] Conduct the derivatization at a lower temperature to minimize this side reaction. Optimization experiments may be necessary to find the ideal balance between reaction efficiency and side product formation.

  • Adjust Reaction Time: Shorter reaction times can help to limit the conversion of the initial hydrazone to the osazone.

  • Chromatographic Conditions: Modify your HPLC/LC-MS method. Changes in mobile phase composition, pH, or temperature can sometimes co-elute the syn and anti isomers into a single peak.[6]

Issue 2: Poor Derivatization Efficiency or Low Yield

Q3: My derivatization reaction seems to have a low yield, resulting in poor sensitivity. How can I improve the efficiency?

A3: Low derivatization efficiency can be caused by several factors:

  • Suboptimal pH: The reaction of hydrazines with carbonyls is pH-dependent. The reaction is typically acid-catalyzed, but a very low pH can protonate the hydrazine, rendering it non-nucleophilic. Ensure the reaction medium is appropriately buffered to a mildly acidic pH.

  • Presence of Water: While some water is often present in the sample, excessive amounts can hinder the reaction. If possible, lyophilize or evaporate the sample to dryness before adding the derivatization reagents.

  • Reagent Quality: Ensure that the o-nitrophenylhydrazine reagent is of high purity and has not degraded. Store it under appropriate conditions (cool, dark, and dry).

  • Reaction Temperature and Time: While high temperatures can lead to side products, a temperature that is too low or a reaction time that is too short may result in an incomplete reaction. Optimization of these parameters is crucial. A typical starting point is 50°C for 60 minutes, which can be adjusted based on experimental results.[7]

Issue 3: Peak Tailing or Broadening in Chromatography

Q4: The peaks for my derivatized sugars are tailing or broad, leading to poor resolution. What could be the cause?

A4: Peak tailing or broadening can stem from both the derivatization process and the chromatographic system:

  • Incomplete Derivatization: If the derivatization is incomplete, you may have a mixture of the derivatized and underivatized sugar, which can lead to distorted peak shapes.

  • Column Interactions: The derivatized sugars may have secondary interactions with the stationary phase of your HPLC column. This can be particularly problematic with older or contaminated columns.

  • Schiff Base Formation on Amino Columns: If you are using an amino-based column, reducing sugars can form Schiff bases with the stationary phase, which can lead to peak tailing and a shortened column lifetime.[6][8]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivatized sugar and its interaction with the stationary phase. Ensure the mobile phase is appropriately buffered.

  • Extra-Column Volume: Excessive volume in tubing, connectors, or the detector flow cell can contribute to peak broadening.

Q5: How can I resolve peak tailing and broadening issues?

A5: To address peak shape problems, consider these troubleshooting steps:

  • Ensure Complete Derivatization: Re-optimize your derivatization protocol to ensure the reaction goes to completion.

  • Column Maintenance: Clean or replace your HPLC column if it is old or contaminated. Using a guard column can also help protect the analytical column.

  • Column Chemistry: If using an amino column with reducing sugars, consider switching to a different stationary phase, such as a C18 or a HILIC column designed for polar analytes.

  • Mobile Phase Optimization: Adjust the mobile phase pH and organic solvent concentration to improve peak shape.

  • System Check: Minimize extra-column volume by using tubing with the smallest appropriate internal diameter and keeping connection lengths as short as possible.

Data Presentation

Table 1: Common Side Products in o-NPH Derivatization of Sugars and Their Chromatographic Behavior

Side ProductChemical NatureCauseChromatographic EffectMitigation Strategies
syn/anti IsomersGeometric isomers of the o-nitrophenylhydrazoneRestricted rotation around the C=N double bondAppearance of two closely eluting peaks for a single sugar.Modify chromatographic conditions (mobile phase, temperature) to achieve co-elution.
Osazones1,2-bis(o-nitrophenylhydrazone)Reaction with excess o-NPH, especially at high temperatures.Appearance of a later-eluting peak; C2 epimers will produce the same osazone peak.Use minimal excess of o-NPH; lower reaction temperature; shorten reaction time.

Experimental Protocols

Detailed Methodology for o-Nitrophenylhydrazine (o-NPH) Derivatization of Monosaccharides for LC-MS Analysis

This protocol is a general guideline and may require optimization for specific sugars and sample matrices.

Materials:

  • Monosaccharide standards or sample hydrolysate

  • o-Nitrophenylhydrazine hydrochloride (o-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Reagent Preparation:

  • o-NPH Solution (50 mM): Dissolve an appropriate amount of o-NPH·HCl in a methanol/water (70:30, v/v) solution.

  • EDC/Pyridine Solution (120 mM EDC in 6% Pyridine): Dissolve EDC in a methanol/water (70:30, v/v) solution containing 6% (v/v) pyridine.

Derivatization Procedure:

  • Transfer 50 µL of the sugar standard or sample solution to a microcentrifuge tube.

  • Add 50 µL of the 50 mM o-NPH solution to the tube.

  • Add 50 µL of the 120 mM EDC/Pyridine solution to the tube.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction mixture at 50°C for 60 minutes in a heating block or water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Centrifuge the sample to pellet any precipitate.

  • Dilute the supernatant with the initial mobile phase of your LC-MS method (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for analysis.

  • Inject the diluted sample into the LC-MS system.

Mandatory Visualization

Diagram 1: Reaction Pathway and Side Product Formation

Derivatization_Pathway cluster_legend Legend Sugar Reducing Sugar (Aldose or Ketose) Hydrazone o-Nitrophenylhydrazone (syn and anti isomers) Sugar->Hydrazone Primary Derivatization (Mild Conditions) oNPH1 o-Nitrophenylhydrazine (o-NPH) Osazone Osazone (1,2-bis(o-nitrophenylhydrazone)) Hydrazone->Osazone Side Reaction (Excess Reagent, Heat) DesiredProduct Desired Product for Analysis Hydrazone->DesiredProduct MultiplePeaks Multiple Peaks in Chromatography Hydrazone->MultiplePeaks Isomer Separation oNPH2 Excess o-NPH SideProduct Side Product (Loss of C2 Stereochemistry) Osazone->SideProduct key1 Desired Pathway key2 Side Reaction Pathway key3 Potential Chromatographic Issue

Caption: Reaction pathway of o-NPH derivatization of sugars and formation of side products.

Diagram 2: Troubleshooting Workflow for Multiple Peaks

Caption: A logical workflow for troubleshooting multiple peaks in the chromatogram.

References

Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of D-Ribulose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of D-Ribulose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with matrix effects in the analysis of these polar analytes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the HPLC analysis of D-Ribulose derivatives?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of D-Ribulose derivatives, which are often analyzed in complex biological matrices like plasma, cell extracts, or plant tissues, endogenous components such as salts, phospholipids, and proteins can co-elute with the target analytes.[2][3] This can lead to ion suppression or enhancement in mass spectrometry detection, resulting in inaccurate quantification.[1] Given the polar nature of D-Ribulose derivatives, they are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), where they may elute in regions with a high concentration of matrix components.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for D-Ribulose derivatives?

A2: The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2] The choice of method depends on the sample matrix, the specific D-Ribulose derivative, and the desired level of cleanup. SPE often provides the cleanest extracts, while PPT is a simpler and faster method. LLE can also be effective, but its efficiency for highly polar compounds like sugar derivatives can be variable.

Q3: How do I choose the right sample preparation method for my specific application?

A3: The selection of a sample preparation method should be based on a balance of recovery, matrix effect reduction, method simplicity, and sample throughput. For complex matrices like plasma or serum, a more rigorous cleanup method like SPE is often recommended to minimize ion suppression. For less complex matrices or when high throughput is required, protein precipitation may be sufficient. It is always advisable to perform a method validation study to compare the performance of different sample preparation techniques for your specific analyte and matrix.

Q4: Can derivatization help in the analysis of D-Ribulose derivatives?

A4: Yes, pre-column derivatization can be a valuable strategy. D-Ribulose and its derivatives often lack a strong chromophore, making UV detection challenging. Derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity.[4] Furthermore, derivatization can alter the chromatographic properties of the analytes, potentially moving them to a region of the chromatogram with fewer matrix interferences.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of D-Ribulose derivatives.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of sugars, causing peak tailing.Use a highly end-capped column or a column with a different stationary phase chemistry (e.g., amide, polymer-based). The addition of a small amount of a competitor, like a volatile salt, to the mobile phase can also help.
Column Overload: Injecting too much sample can lead to peak fronting or broadening.Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, especially in HILIC.Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Anomerization: Reducing sugars like D-Ribulose can exist as different anomers (α and β forms) that may partially separate on the column, leading to broadened or split peaks.[5]Increase the column temperature to accelerate the interconversion of anomers, resulting in a single, sharper peak.
Column Contamination or Void: Accumulation of matrix components on the column frit or head can distort peak shape.Use a guard column and replace it regularly. If a void is suspected, column replacement is necessary.[6]
Issue 2: Inconsistent or Drifting Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or pH shifts can affect retention.Prepare fresh mobile phase daily. Keep mobile phase reservoirs tightly capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention time.Use a column oven to maintain a stable temperature.[7]
Pump Performance Issues: Inconsistent flow rate from the HPLC pump will lead to variable retention times.Regularly maintain and check the performance of the HPLC pump.[8]
Issue 3: Low Analyte Recovery
Possible Cause Suggested Solution
Inefficient Sample Extraction: The chosen sample preparation method may not be optimal for extracting the polar D-Ribulose derivatives.Optimize the extraction parameters (e.g., solvent type, pH, mixing time). Consider a different extraction technique (e.g., switching from LLE to SPE).
Analyte Adsorption: D-Ribulose derivatives can adsorb to glass or plastic surfaces during sample preparation and storage.Use silanized glassware or low-binding microcentrifuge tubes.
Analyte Degradation: Sugar phosphates can be susceptible to degradation, especially at extreme pH or high temperatures.Perform sample preparation at low temperatures and use buffers to maintain a stable pH.
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent.Increase the strength of the elution solvent or use a different solvent.[7]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for the analysis of polar sugars in biological matrices using different sample preparation techniques. Note that these values are indicative and should be experimentally verified for your specific analyte and matrix.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10520 - 50 (Ion Suppression)Simple, fast, high-throughputHigh matrix effects, potential for analyte loss due to co-precipitation
Liquid-Liquid Extraction (LLE) 60 - 9010 - 30 (Ion Suppression)Cleaner extracts than PPTCan be labor-intensive, may have lower recovery for highly polar analytes
Solid-Phase Extraction (SPE) 80 - 110< 15 (Minimal Ion Suppression)Provides the cleanest extracts, high recoveryMore time-consuming and costly than PPT, requires method development

Data compiled from various sources, including[3][9][10]. Matrix effect is presented as the percentage of signal suppression or enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a general guideline and should be optimized for the specific D-Ribulose derivative and SPE sorbent used. A mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is often a good starting point for polar analytes.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of the biological fluid sample with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained matrix components.

  • Elution: Elute the D-Ribulose derivatives with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 3: General HPLC-MS/MS Method for D-Ribulose Derivatives (HILIC)
  • Column: Amide or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Negative ion mode, monitoring specific precursor-product ion transitions for the D-Ribulose derivatives and internal standard.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Cell Extract) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Choose one method SPE Solid-Phase Extraction Add_IS->SPE Choose one method LLE Liquid-Liquid Extraction Add_IS->LLE Choose one method Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation SPE->Evaporate LLE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject HILIC HILIC Separation Inject->HILIC MS_Detect MS/MS Detection HILIC->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

Caption: Experimental workflow for the analysis of D-Ribulose derivatives.

Troubleshooting_Tree Start Poor Chromatographic Performance Problem Identify the Problem Start->Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Retention_Time Inconsistent Retention Time? Problem->Retention_Time Low_Recovery Low Recovery? Problem->Low_Recovery Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting/Broadening Peak_Shape->Fronting No Split Split Peaks Peak_Shape->Split No Equilibration Check Equilibration Time Retention_Time->Equilibration Yes Mobile_Phase Check Mobile Phase Prep & Stability Retention_Time->Mobile_Phase No Optimize_Extraction Optimize Extraction Method Low_Recovery->Optimize_Extraction Yes Check_Adsorption Use Low-Binding Vials Low_Recovery->Check_Adsorption No Check_Column Check Column Chemistry & End-capping Tailing->Check_Column Reduce_Load Reduce Sample Load Fronting->Reduce_Load Check_Solvent Check Sample Solvent Fronting->Check_Solvent Increase_Temp Increase Column Temp (Anomerization) Split->Increase_Temp Temp_Control Use Column Oven Mobile_Phase->Temp_Control Check_Stability Control pH & Temperature Check_Adsorption->Check_Stability

Caption: Troubleshooting decision tree for HPLC analysis of D-Ribulose derivatives.

References

Troubleshooting poor peak resolution in sugar hydrazone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the analysis of sugar hydrazones via liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in HPLC analysis?

A1: Poor peak resolution, or the co-elution of peaks, is typically caused by issues related to peak tailing, changes in selectivity, or poor sensitivity.[1] The primary factors influencing resolution are column efficiency (N), selectivity (α), and the retention factor (k).[2][3] Common causes stem from problems with the column, mobile phase, instrumentation, or the sample itself.[4][5] Systematically adjusting one parameter at a time is crucial for effective troubleshooting.[1]

Q2: My sugar hydrazone peaks are broad and not well-separated. Where should I start troubleshooting?

A2: Broad peaks are often a sign of reduced column efficiency. The first parameters to investigate are the flow rate and mobile phase composition.[1]

  • Flow Rate: A high flow rate reduces the time analytes interact with the stationary phase, which can lead to broader peaks and decreased resolution.[6][7] Try reducing the flow rate to see if peak shape and separation improve.[1]

  • Mobile Phase: The composition of your mobile phase is critical. For sugar hydrazones, which are often analyzed using HILIC or reversed-phase chromatography, the organic solvent-to-water ratio is key. An incorrect ratio can result in poor retention and peak shape.[3][8] Also, ensure the mobile phase is properly degassed, as dissolved gases can cause baseline instability and affect resolution.[4]

Q3: How does the mobile phase pH affect the resolution of sugar hydrazone peaks?

A3: Mobile phase pH is a powerful tool for optimizing selectivity, especially for ionizable compounds.[9][10] Hydrazones can have ionizable groups, and controlling the pH can alter their ionization state, thereby changing their interaction with the stationary phase.[3] For sugar hydrazones, maintaining a stable and appropriate pH is crucial for consistent retention times and symmetrical peaks. Using a buffer can help maintain a constant pH and improve reproducibility.[3][9] For amine-containing compounds, a pH of around 4.5 is often used to ensure the acidic glycans are in a charged state, which aids separation.[11]

Q4: Can adjusting the column temperature improve my separation?

A4: Yes, column temperature significantly impacts separation.

  • Increasing Temperature: Higher temperatures (e.g., 40-60°C) decrease the viscosity of the mobile phase, which can lead to narrower peaks, reduced column pressure, and shorter retention times.[12][13] This can sometimes improve separation.[12]

  • Decreasing Temperature: Lowering the column temperature increases analyte retention. This longer interaction time with the stationary phase can often improve the resolution between closely eluting peaks.[1][13] It is important to operate within the temperature limits of your specific column and to ensure the sample is stable at the chosen temperature.[1][12]

Q5: My resolution is still poor after optimizing the mobile phase and temperature. What else can I check?

A5: If initial adjustments are unsuccessful, consider the following:

  • Column Health: The column itself may be the issue. Contamination or degradation of the stationary phase can cause a loss of efficiency.[3][10] Try flushing the column with a strong solvent or, if it's old, replacing it.[4] Using a guard column can help protect the analytical column from contaminants.[10]

  • Sample Preparation: Improper sample preparation can introduce interferences or cause peak distortion. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase; injecting a sample in a much stronger solvent can cause poor peak shape. Filtering the sample is a crucial step to remove particulates that could block the column.[1][14]

  • Sample Overload: Injecting too much sample can lead to broadened, fronting, or tailing peaks, which compromises resolution.[1][10] Try reducing the injection volume or diluting the sample.[4]

Quantitative Data Summary

Optimizing chromatographic parameters often involves adjusting quantitative variables. The table below summarizes typical starting points and ranges for key parameters in sugar and hydrazone analysis.

ParameterTypical Value/RangeImpact on ResolutionReference
Flow Rate (4.6 mm ID Column) 0.5 - 1.5 mL/minLower flow rates generally increase resolution but extend run time.[15]
Column Temperature 30 - 60°CHigher temperatures can improve efficiency (narrower peaks), while lower temperatures increase retention and may improve resolution.[12][15]
Mobile Phase Composition Acetonitrile (B52724)/Water (e.g., 80:20, 75:25)The organic-to-aqueous ratio is critical for selectivity and retention.[16][17]
Buffer Concentration 20 - 100 mMAffects selectivity and peak shape, especially for ionizable compounds.[9][11]
Mobile Phase pH 3.0 - 6.0Critical for controlling the ionization state of analytes, which strongly influences retention and selectivity.[9][18]
Injection Volume 5 - 20 µLSmaller volumes prevent column overload and lead to sharper peaks.

Experimental Protocols

Protocol 1: Optimizing Flow Rate for Improved Resolution

This protocol details a systematic approach to determine the optimal flow rate for separating critical peak pairs.

  • Establish a Baseline: Begin with your current analytical method. Perform an injection and record the chromatogram, noting the resolution between the peaks of interest. A common starting flow rate for a 4.6 mm ID column is 1.0 mL/min.[15]

  • Decrease Flow Rate: Reduce the flow rate by 20% (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Equilibrate the System: Allow the system to equilibrate with the new flow rate for at least 10 column volumes.

  • Inject Sample: Inject the same sample and acquire the chromatogram.

  • Analyze Results: Compare the resolution, peak width, and run time to the baseline chromatogram. A lower flow rate should generally result in narrower peaks and better resolution, albeit with a longer analysis time.[1]

  • Iterate: Continue to decrease the flow rate in small increments (e.g., 0.1 mL/min) and repeat steps 3-5 until a satisfactory resolution is achieved or the run time becomes prohibitive.

  • Verify: Once an optimal flow rate is identified, perform replicate injections to ensure the method is reproducible.

Protocol 2: Adjusting Mobile Phase Composition (Isocratic Elution)

This protocol is for optimizing the ratio of organic solvent to aqueous buffer in an isocratic method to enhance selectivity. This example assumes a HILIC or reversed-phase separation using acetonitrile (ACN) and a buffered aqueous phase.

  • Establish a Baseline: Perform an injection with your current mobile phase composition (e.g., 75% ACN / 25% aqueous buffer) and record the chromatogram. Note the retention times and resolution.

  • Increase Solvent Strength (for faster elution): Prepare a new mobile phase with a slightly higher percentage of the stronger solvent (e.g., for reversed-phase, increase ACN; for HILIC, increase the aqueous portion). Change the composition by 2-5%.

  • Decrease Solvent Strength (for better retention/resolution): Prepare a new mobile phase with a slightly lower percentage of the stronger solvent. A 2-5% change is a good starting point. This will increase retention and often provides more time for peaks to separate.

  • Equilibrate and Inject: For each new mobile phase composition, flush and equilibrate the column thoroughly (at least 10-15 column volumes). Inject your sample and record the chromatogram.

  • Evaluate Selectivity: Compare the chromatograms. Observe how the relative spacing of the peaks (selectivity) changes with each mobile phase modification.[2]

  • Fine-Tune: Based on the results, make smaller, incremental adjustments to the mobile phase composition to achieve the target resolution.

Diagrams

Troubleshooting_Workflow Start Poor Peak Resolution Cat_MobilePhase Mobile Phase Issues Start->Cat_MobilePhase Cat_Column Column Issues Start->Cat_Column Cat_Method Method/System Issues Start->Cat_Method Sol_FlowRate Decrease Flow Rate Cat_MobilePhase->Sol_FlowRate Broad Peaks? Sol_Composition Adjust Organic/Aqueous Ratio Cat_MobilePhase->Sol_Composition Poor Selectivity? Sol_pH Optimize pH with Buffer Cat_MobilePhase->Sol_pH Tailing/Inconsistent RT? Sol_Flush Flush with Strong Solvent Cat_Column->Sol_Flush High Backpressure? Sol_Replace Replace Column Cat_Column->Sol_Replace Old Column/No Improvement? Sol_Temp Adjust Column Temperature Cat_Method->Sol_Temp Fine-tune Selectivity Sol_Overload Reduce Injection Volume/ Concentration Cat_Method->Sol_Overload Fronting/Tailing Peaks?

Caption: Troubleshooting workflow for poor peak resolution.

References

Technical Support Center: Minimizing Interference in Spectrophotometric Sugar Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrophotometric sugar assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference in common sugar quantification methods.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and guidance on resolving common issues encountered during spectrophotometric sugar assays, such as the Phenol-Sulfuric Acid method for total carbohydrates and the 3,5-Dinitrosalicylic acid (DNS) method for reducing sugars.

Phenol-Sulfuric Acid Assay

Q1: My samples turn black or dark brown after adding sulfuric acid. What is causing this?

A1: This is a common issue caused by the presence of non-carbohydrate components in your sample that react with the concentrated sulfuric acid. A primary culprit is the presence of nitrates in culture media, which can react with phenol (B47542) to produce nitrophenol, a compound that appears dark green or black.[1] High concentrations of other organic materials can also lead to charring.

Troubleshooting:

  • Dilute your sample: If the sugar concentration is high, diluting the sample can reduce the concentration of interfering substances.

  • Use a proper blank: Prepare a blank using the same culture medium or buffer as your sample to subtract the background color.[1]

  • Sample cleanup: If dilution is not sufficient, consider a sample cleanup step. This could involve centrifugation to remove particulates or a more rigorous method like protein precipitation if proteins are the suspected interferent.[1]

  • Derivative spectroscopy: In some cases, analyzing the first or second derivative of the absorption spectrum can help to resolve the analyte peak from the background interference.

Q2: The color of my standards and samples is fading quickly. What can I do?

A2: The yellow-orange color produced in the phenol-sulfuric acid assay is generally stable for several hours.[2] Rapid fading could be due to:

  • Impure reagents: Ensure you are using high-quality phenol and sulfuric acid.

  • Incorrect procedure: The rapid and forceful addition of sulfuric acid is crucial for generating a stable color complex. Ensure proper mixing.

  • Temperature fluctuations: After the initial exothermic reaction, the samples should be cooled to a stable room temperature before reading the absorbance.

Q3: My standard curve is not linear. What are the possible reasons?

A3: A non-linear standard curve can result from several factors:

  • High sugar concentrations: The assay is linear only within a specific concentration range. If your standards are too concentrated, the curve will plateau. Try using a lower concentration range for your standards.

  • Pipetting errors: Inaccurate pipetting of standards, phenol, or sulfuric acid will lead to variability and non-linearity.

  • Inconsistent reaction conditions: Ensure that the timing of reagent addition and the mixing are consistent for all standards and samples.

  • Contaminated glassware: Residual detergents or other contaminants on glassware can interfere with the reaction.

DNS (3,5-Dinitrosalicylic Acid) Assay

Q1: I am getting a high background reading in my blank (no reducing sugar). What could be the cause?

A1: A high blank reading in the DNS assay can be caused by several factors:

  • Contaminated reagents: The DNS reagent itself might be old or contaminated. Prepare fresh DNS reagent.

  • Presence of reducing agents in the sample matrix: Buffers or media containing reducing agents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) will react with the DNS reagent.

  • Interfering substances: Other compounds in your sample, such as certain amino acids or furfural (B47365), can also react with DNS.[3]

Troubleshooting:

  • Prepare a fresh DNS reagent.

  • If possible, prepare samples in a buffer that does not contain reducing agents.

  • Use a reagent blank (containing everything except the sugar) to zero the spectrophotometer.

Q2: The color development in my samples seems inconsistent. Why is this happening?

A2: Inconsistent color development can be due to:

  • Heating time and temperature: The reaction is sensitive to the duration and temperature of heating. Ensure all samples and standards are heated in a boiling water bath for the exact same amount of time.

  • Cooling process: Cool all tubes to room temperature uniformly before measuring the absorbance, as absorbance is temperature-dependent.

  • Presence of oxygen: The presence of dissolved oxygen can interfere with the reaction. While not always practical to remove, consistent handling of samples can minimize this variability.

Q3: My results are higher than expected. What could be causing this overestimation?

A3: Overestimation of reducing sugars in the DNS assay is a common problem and can be caused by:

  • Amino acid interference: Certain amino acids, such as tryptophan, cysteine, and histidine, can react with the DNS reagent and lead to an overestimation of reducing sugar concentrations.[4]

  • Presence of furans: Furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF), which can be byproducts of acid treatment of lignocellulosic biomass, can react with DNS and cause artificially high readings.[3]

  • Phenol in DNS reagent: Including phenol in the DNS reagent formulation can reduce interference from some substances like cysteine.[4]

Quantitative Data on Interferences

The following tables summarize the quantitative effects of common interfering substances on the Phenol-Sulfuric Acid and DNS assays.

Table 1: Interference in the Phenol-Sulfuric Acid Assay
Interfering SubstanceConcentrationEffect on AbsorbanceMitigation Strategy
Nitrate (in media) VariesCan react with phenol to form nitrophenol, causing a dark discoloration and significantly increased absorbance.[1]Use a media blank for background correction; sample dilution.[1]
Proteins High concentrationsCan cause turbidity and charring upon addition of sulfuric acid, leading to erroneously high absorbance readings.Protein precipitation followed by analysis of the supernatant.
Detergents (e.g., SDS) > 0.1%Can cause precipitation or interfere with color development, leading to inaccurate results.Dilute the sample to below the critical micelle concentration of the detergent; use a detergent-resistant assay if available.
EDTA High concentrationsCan form precipitates with sulfuric acid, scattering light and increasing absorbance readings.Use alternative chelating agents or dilute the sample.
Table 2: Interference in the DNS Assay
Interfering SubstanceConcentration% Overestimation of Glucose (3.7 mM)Mitigation Strategy
Tryptophan 20 mM76%Protein precipitation; use of a modified DNS reagent containing phenol.
Cysteine 20 mM50%Use of a DNS reagent containing phenol can reduce interference to ~8.6%.[4]
Histidine 20 mM35%Protein precipitation.
Tyrosine 20 mM18%Protein precipitation.
Hydroxyproline 20 mM10%Protein precipitation.
Furfural and 5-HMF VariesCan lead to up to 68% higher estimation of reducing sugars.[3]Sample purification to remove these compounds before assay.
Calcium chloride, Manganese sulfate, Cobalt VariesCan increase the absorption of the DNS method.[5]Use of a suitable blank; consider chelation if metal ions are the issue.
EDTA VariesCan have an inhibitory effect on color development.[5]Avoid using EDTA in the sample buffer if possible.

Experimental Protocols

Protocol 1: Phenol-Sulfuric Acid Assay for Total Carbohydrates

This method is based on the principle that carbohydrates are hydrolyzed to monosaccharides by concentrated sulfuric acid, which are then dehydrated to form furfural or hydroxymethylfurfural. These compounds react with phenol to produce a colored complex that can be measured spectrophotometrically.[6][7][8]

Materials:

  • 5% (w/v) Phenol solution

  • Concentrated sulfuric acid (96-98%)

  • Glucose standard solution (1 mg/mL)

  • Samples containing unknown carbohydrate concentrations

  • Spectrophotometer

Procedure:

  • Pipette 1.0 mL of each standard and sample into separate test tubes.

  • Add 1.0 mL of 5% phenol solution to each tube and vortex briefly.

  • Rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream of acid onto the liquid surface to ensure rapid mixing and heat generation. Caution: This step is highly exothermic.

  • Allow the tubes to stand for 10 minutes.

  • Vortex the tubes and then incubate them in a water bath at 25-30°C for 20 minutes to allow for color development.

  • Measure the absorbance of the standards and samples at 490 nm against a reagent blank.

  • Plot a standard curve of absorbance versus glucose concentration and determine the concentration of carbohydrates in the samples.

Protocol 2: DNS Assay for Reducing Sugars

This assay relies on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution, resulting in a color change that is proportional to the concentration of reducing sugars.

Materials:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution.

  • Rochelle salt solution (40% potassium sodium tartrate)

  • Glucose standard solution (1 mg/mL)

  • Samples containing unknown reducing sugar concentrations

  • Spectrophotometer

Procedure:

  • Pipette 1.0 mL of each standard and sample into separate test tubes.

  • Add 1.0 mL of DNS reagent to each tube.

  • Heat the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature in a cold water bath.

  • Add 1.0 mL of 40% Rochelle salt solution to each tube to stabilize the color.

  • Add 7.0 mL of distilled water to each tube and mix well.

  • Measure the absorbance of the standards and samples at 540 nm against a reagent blank.

  • Plot a standard curve of absorbance versus glucose concentration and determine the concentration of reducing sugars in the samples.

Protocol 3: Protein Precipitation using Trichloroacetic Acid (TCA)

This protocol is used to remove protein interference from samples prior to sugar analysis.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Acetone (ice-cold)

  • Sample containing proteins and sugars

  • Centrifuge

Procedure:

  • To your sample, add an equal volume of cold 20% TCA.

  • Vortex the mixture and incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble sugars. The protein pellet can be discarded.

  • To remove residual TCA from the supernatant (which can interfere with some assays), a subsequent cleanup step like dialysis or solid-phase extraction may be necessary depending on the assay's sensitivity to pH. Alternatively, neutralize the supernatant with a suitable base.

  • The supernatant is now ready for the sugar assay.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships for minimizing interference in spectrophotometric sugar assays.

experimental_workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis raw_sample Raw Sample dilution Sample Dilution raw_sample->dilution High concentration precipitation Protein Precipitation raw_sample->precipitation Protein interference add_reagents Add Assay Reagents dilution->add_reagents centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant supernatant->add_reagents color_development Color Development add_reagents->color_development read_absorbance Read Absorbance color_development->read_absorbance blank_correction Blank Correction read_absorbance->blank_correction standard_curve Generate Standard Curve blank_correction->standard_curve calculate_concentration Calculate Concentration standard_curve->calculate_concentration

Caption: Experimental workflow for sugar quantification with interference mitigation steps.

interference_sources cluster_sample Sample Matrix Components cluster_reagents Reagent & Environmental Factors assay Sugar Assay proteins Proteins proteins->assay Turbidity, Charring amino_acids Amino Acids amino_acids->assay Direct Reaction reducing_agents Reducing Agents (DTT, BME) reducing_agents->assay False Positive pigments Pigments pigments->assay Background Absorbance buffers Buffers buffers->assay pH Effects, Direct Reaction salts Salts salts->assay Ionic Strength Effects temp Temperature temp->assay Reaction Rate timing Reaction Timing timing->assay Incomplete Reaction

References

Technical Support Center: Purification of D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of D-Ribulose o-nitrophenylhydrazone. The information is structured in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the physical state of the crude product.

  • Recrystallization is often the first choice for solid products, as it can efficiently remove small amounts of impurities. A suitable solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography is more suitable for separating the desired product from significant amounts of impurities, especially those with similar solubility profiles, or for purifying oily or non-crystalline products.

Q2: My crude this compound is an oil and will not crystallize. What should I do?

Oily products are a common issue with sugar derivatives. Here are several techniques to induce crystallization:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble, such as cold n-hexane or diethyl ether. This can break down the oil and promote solidification.

  • Solvent Adjustment: If attempting recrystallization from a mixed solvent system (e.g., ethanol-water), try altering the solvent ratio. Slowly add the non-solvent (water) to a solution of the oil in the primary solvent (ethanol) until persistent turbidity is observed, which can initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If a small amount of pure, solid this compound is available from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Q3: What are the common impurities I might encounter in my crude this compound?

Common impurities can include:

  • Unreacted o-nitrophenylhydrazine: This is a common impurity if an excess of the reagent is used in the synthesis.

  • Unreacted D-Ribulose: Although less common due to the reactivity of the ketone, some starting material may remain.

  • Azine byproduct: This can form from the reaction of the initially formed hydrazone with another molecule of D-Ribulose.

  • Multiple stereoisomers or anomers of the sugar hydrazone: Sugar hydrazones can exist in equilibrium between acyclic and cyclic forms (pyranose or furanose rings with α or β anomers).

Q4: My this compound appears to be degrading during silica (B1680970) gel column chromatography. How can I mitigate this?

The acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds like some sugar derivatives. Consider the following:

  • Use a Deactivated Stationary Phase: Employ neutral or basic alumina (B75360) as the stationary phase instead of silica gel. Alternatively, silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%).

  • Work Efficiently: Minimize the time the compound spends on the column to reduce exposure to the stationary phase.

  • Alternative Chromatographic Techniques: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating highly polar compounds like sugar derivatives. This technique typically uses a polar stationary phase (like aminopropyl-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low yield after recrystallization The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product oils out during recrystallization The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or use a mixed solvent system.
The solution is supersaturated with impurities.Attempt to purify by column chromatography first to remove the bulk of the impurities.
Streaking or tailing on TLC plate during column chromatography The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent (e.g., by increasing the proportion of a polar solvent like methanol (B129727) or ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or dichloromethane).
The compound is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. For sugar hydrazones, a neutral or slightly basic system is often preferred.
The sample was overloaded on the column.Use a larger column or load a smaller amount of the crude product.
Multiple spots on TLC after purification The product may exist as a mixture of isomers.Characterize the different spots by spectroscopy (e.g., NMR, MS) to determine if they are isomers. Further separation may be possible with optimized chromatography.
The product is unstable and is degrading.Ensure purification and analysis are performed promptly after synthesis. Store the purified product under appropriate conditions (see below).

Experimental Protocols

Recrystallization of a Sugar Phenylhydrazone (Analogous to D-Erythrose (4-nitrophenyl)hydrazone)

This protocol is adapted from the purification of a similar sugar hydrazone and can be used as a starting point for this compound.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents. Ethanol (B145695) or a mixture of ethanol and ethyl acetate are often good choices for sugar hydrazones.[1]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent (e.g., 96% ethanol). Heat the mixture gently with stirring until the solid is completely dissolved.[1] Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography for Polar Compounds

This is a general guide for the chromatographic purification of polar compounds like sugar hydrazones.

  • Stationary Phase Selection: Standard silica gel can be used, but for potentially sensitive sugar hydrazones, consider using aminopropyl-bonded silica (for HILIC) or neutral alumina.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For normal-phase chromatography on silica, start with a mixture of a moderately polar solvent and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol). For HILIC, a common mobile phase is acetonitrile (B52724) and water.

  • Column Packing: Prepare a slurry of the stationary phase in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for Sugar Hydrazones

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperaturesDifferential partitioning between a stationary and a mobile phase
Best for Removing small amounts of impurities from a solid productSeparating complex mixtures, oily products, and isomers
Typical Solvents Ethanol, Methanol, Ethanol/Ethyl Acetate, AcetonitrileHexane/Ethyl Acetate, Dichloromethane/Methanol, Acetonitrile/Water (HILIC)
Advantages Simple, cost-effective, can yield high-purity crystalsHigh resolving power, versatile for various sample types
Disadvantages Not suitable for oily products, potential for low yield if product is too solubleMore complex, time-consuming, requires larger solvent volumes, potential for product degradation on the stationary phase

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude D-Ribulose o-nitrophenylhydrazone recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry nmr->ms pure_product Pure D-Ribulose o-nitrophenylhydrazone ms->pure_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Recrystallization cause1 Compound too soluble in chosen solvent start->cause1 cause2 Too much solvent used start->cause2 cause3 Premature crystallization during hot filtration start->cause3 solution1 Select a less solubilizing solvent cause1->solution1 solution2 Use minimum amount of hot solvent cause2->solution2 solution3 Pre-heat filtration apparatus cause3->solution3

Caption: Troubleshooting flowchart for low yield during recrystallization.

References

Technical Support Center: o-Nitrophenylhydrazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the safe and effective use of o-nitrophenylhydrazine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and experimentation.

Quick Links

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Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal storage conditions for o-nitrophenylhydrazine?

    • A1: o-Nitrophenylhydrazine should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is recommended to keep the container tightly closed. For long-term stability, refrigeration at 2-8°C is often suggested.[2][3] Some suppliers provide o-nitrophenylhydrazine moistened with water (around 30%) to reduce its explosive hazard; in such cases, it's crucial to ensure the compound does not dry out.[2][4]

  • Q2: How stable is o-nitrophenylhydrazine in solution?

  • Q3: What are the known incompatibilities of o-nitrophenylhydrazine?

    • A3: o-Nitrophenylhydrazine is incompatible with strong oxidizing agents, strong bases, and heat sources.[9] Contact with these substances can lead to vigorous reactions, and in some cases, an explosion.[4][10] It is also a flammable solid and can form explosive mixtures with air, particularly as a fine dust.[1]

Handling and Safety

  • Q4: What personal protective equipment (PPE) should be worn when handling o-nitrophenylhydrazine?

    • A4: When handling o-nitrophenylhydrazine, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

  • Q5: What should I do in case of a spill?

    • A5: In the event of a spill, first, eliminate all ignition sources. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department. Do not allow the spilled material to enter drains or waterways.

  • Q6: How should I dispose of o-nitrophenylhydrazine waste?

    • A6: o-Nitrophenylhydrazine and its waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. It is often recommended to dispose of it by incineration in a licensed facility. Do not dispose of it in regular trash or down the drain.

Experimental

  • Q7: Why is the pH of the reaction medium important for hydrazone formation?

    • A7: The formation of hydrazones is an acid-catalyzed reaction.[5] A mildly acidic pH (typically 4-6) is optimal because it protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine (B178648).[5] However, if the solution is too acidic, the hydrazine nucleophile itself can be protonated, rendering it unreactive.[5]

  • Q8: What is the influence of the ortho-nitro group on the reactivity of o-nitrophenylhydrazine?

    • A8: The nitro group is an electron-withdrawing group. When positioned at the ortho or para position on the phenyl ring of a haloarene, it increases the reactivity towards nucleophilic substitution.[11] In the context of hydrazone formation, while electron-withdrawing groups on the aldehyde or ketone generally increase reactivity, the effect of the ortho-nitro group on the hydrazine's nucleophilicity is more complex.[12] It can decrease the basicity of the hydrazine nitrogen, which may affect the reaction rate. Some studies suggest that ortho substituents can influence the rate of hydrazone formation through steric and electronic effects.[5][12]

Troubleshooting Guide: Hydrazone Formation and Derivatization

This guide provides solutions to common problems encountered during the synthesis of hydrazones using o-nitrophenylhydrazine and its derivatives.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incorrect pH The reaction is acid-catalyzed. Ensure the pH of the reaction medium is mildly acidic (pH 4-6).[5] A few drops of acetic acid can be used as a catalyst.[5] Avoid strongly acidic conditions which can protonate the hydrazine.[5]
Poor Reagent Quality Use high-purity o-nitrophenylhydrazine and carbonyl compounds. Impurities can inhibit the reaction. Consider recrystallizing or purifying the starting materials if their purity is questionable.
Low Reactivity of Carbonyl Compound Ketones are generally less reactive than aldehydes.[12] Sterically hindered aldehydes or ketones may also react slowly. Increase the reaction time or temperature, or consider using a more effective catalyst.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time, increasing the temperature, or adding more catalyst.
Product is Water Soluble If the resulting hydrazone has polar functional groups, it may have significant solubility in aqueous media, making extraction difficult. Try salting out the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Azine Formation This is a common side reaction where the initially formed hydrazone reacts with another molecule of the aldehyde or ketone.[5] To minimize this, use a slight excess of o-nitrophenylhydrazine.[5] Alternatively, add the carbonyl compound slowly to the solution of the hydrazine.[5]
Decomposition of Product Hydrazones can be unstable and may decompose upon prolonged heating or exposure to strong acids.[5] Minimize reaction time and temperature where possible and use mild work-up conditions.

Issue 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Oily Product (Failure to Crystallize) | If the crude product is an oil, try trituration with a non-polar solvent like hexane (B92381) to induce solidification. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystallization. Seeding with a small crystal of the pure product, if available, is also effective. | | Poor Separation by Column Chromatography | If the product and impurities have similar polarities, separation can be challenging. Try using a different solvent system with varying polarity. Sometimes, switching the stationary phase (e.g., from silica (B1680970) gel to alumina) can improve separation. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and resolution. | | Co-elution of Impurities | If impurities persist after column chromatography, a second purification step such as recrystallization may be necessary. Finding a suitable recrystallization solvent is key; the product should be soluble in the hot solvent and insoluble in the cold solvent. |

Data Presentation

Table 1: Physical and Chemical Properties of o-Nitrophenylhydrazine

PropertyValueReference
Molecular Formula C₆H₇N₃O₂[1][13]
Molecular Weight 153.14 g/mol [13][14]
Appearance Orange to red crystalline powder[2][9]
Melting Point 91-93 °C[3]
Solubility in Water Miscible[2]
Solubility in Organic Solvents Soluble in benzene[2]

Table 2: Qualitative Solubility of Phenylhydrazine (B124118) Analogs in Common Organic Solvents

Solvent ClassSolvent ExampleExpected Solubility of o-Nitrophenylhydrazine
Protic Solvents Ethanol (B145695), MethanolLikely to be soluble
Aprotic Polar Solvents Acetone, Acetonitrile (B52724), DMSOLikely to be soluble
Aprotic Nonpolar Solvents Hexane, TolueneSparingly soluble to insoluble

This table is based on the general solubility of phenylhydrazine and its derivatives. The presence of the nitro group will affect the polarity and solubility of o-nitrophenylhydrazine. Experimental verification is recommended.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the synthesis of a hydrazone from an aldehyde or ketone and o-nitrophenylhydrazine.

  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add o-Nitrophenylhydrazine: Add a slight excess of o-nitrophenylhydrazine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat it under reflux. The reaction progress can be monitored by TLC.

  • Isolation of Product: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Hydrazone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde/Ketone in Solvent add_hydrazine Add o-Nitrophenylhydrazine start->add_hydrazine 1 add_catalyst Add Acid Catalyst (e.g., Acetic Acid) add_hydrazine->add_catalyst 2 react Stir at RT or Heat (Monitor by TLC) add_catalyst->react 3 cool Cool to RT react->cool 4 isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate 5 purify Purify Product (Recrystallization or Chromatography) isolate->purify 6 end Pure Hydrazone purify->end 7

Caption: General experimental workflow for the synthesis of hydrazones.

Troubleshooting_Hydrazone_Synthesis start Low/No Product Yield check_ph Check pH of Reaction start->check_ph ph_ok pH is mildly acidic (4-6) check_ph->ph_ok Yes ph_bad pH is neutral or strongly acidic/basic check_ph->ph_bad No check_reagents Check Reagent Purity ph_ok->check_reagents adjust_ph Adjust pH with weak acid/base ph_bad->adjust_ph adjust_ph->check_ph reagents_ok Reagents are pure check_reagents->reagents_ok Yes reagents_bad Impure Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions purify_reagents Purify Starting Materials reagents_bad->purify_reagents purify_reagents->check_reagents conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Temp/Time check_conditions->conditions_bad No end Re-evaluate Experiment conditions_ok->end Problem likely resolved optimize_conditions Increase Temp/Time conditions_bad->optimize_conditions optimize_conditions->check_conditions

Caption: Troubleshooting decision tree for low yield in hydrazone synthesis.

Safety and Handling

o-Nitrophenylhydrazine is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][11] It is crucial to handle this chemical with care in a well-ventilated area, away from ignition sources.[1] Always consult the Safety Data Sheet (SDS) for complete safety information before use.[1][9][10][11]

References

Validation & Comparative

A Comparative Guide to o-Nitrophenylhydrazine and Other Derivatizing Agents for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, derivatization is a critical technique to enhance the detectability and chromatographic separation of analytes. This guide provides a comprehensive comparison of o-nitrophenylhydrazine with other commonly used derivatizing agents, namely 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansyl chloride. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their application.

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent is contingent on the analyte of interest, the analytical technique employed, and the desired sensitivity. The following table summarizes the key performance characteristics of o-nitrophenylhydrazine, DNPH, and dansyl chloride.

Derivatizing AgentTarget Functional GroupsPrimary ApplicationsDetection MethodKey AdvantagesLimitations
o-Nitrophenylhydrazine (and its isomers, e.g., 3-NPH) Carbonyls, Carboxyls, Phosphoryls, Short-Chain Fatty Acids (SCFAs)Metabolomics, analysis of SCFAs, aldehydes, and N-Acyl glycines[1][2][3][4][5]LC-MS/MS, HPLC-UVBroad reactivity, high sensitivity in targeted metabolomics, good retention in reversed-phase LC[1][2][3]Isomer formation can complicate analysis[6]
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesQuantification of carbonyl compounds in various matrices (air, water, soil)[7][8][9][10]HPLC-UV/VisHigh selectivity for carbonyls, forms stable, colored derivatives[7][11][12]Does not react with carboxylic acids, amides, or esters; solid form can be explosive[10][13]
Dansyl Chloride Primary and Secondary AminesAmino acid analysis, protein sequencing, analysis of biogenic amines[14][15]Fluorescence, LC-MSProduces highly fluorescent derivatives, high sensitivity and selectivity[14]Unstable in DMSO[15]

Quantitative Data Summary

A study comparing 3-nitrophenylhydrazine (B1228671) (3-NPH) with O-benzylhydroxylamine (O-BHA) and 2-picolylamine (2-PA) for the analysis of eight short-chain fatty acids (C2-C5 isomers) using LC-MS/MS provided the following results on matrix effects in human serum[1][2]:

Derivatizing AgentMatrix Effect Range (%)Relative Standard Deviation (RSD, %)
3-Nitrophenylhydrazine (3-NPH)77.1 - 99.0≤ 3.4
O-benzylhydroxylamine (O-BHA)91.0 - 94.6≤ 5.4
2-picolylamine (2-PA)81.6 - 99.5≤ 8.0

In this study, 3-NPH derivatives demonstrated good retention capacity in reversed-phase liquid chromatography. While O-BHA showed higher sensitivity than 2-PA, only 2-PA derivatization was able to successfully separate all eight SCFAs.[1][2]

Experimental Protocols

Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH) - Based on EPA Method 8315A

This method is suitable for the determination of free carbonyl compounds in aqueous, soil, and waste samples.[9]

1. Reagent Preparation:

  • DNPH Solution: Prepare a solution of DNPH in a suitable solvent like acetonitrile (B52724) or a mixture of methanol (B129727) and sulfuric acid (Brady's reagent).[11] The concentration may vary depending on the specific application. For instance, a 3 x 10⁻² M solution in 60% acetonitrile/40% water at pH 3 has been used.[8]

  • Purity: Impurity levels of carbonyl compounds in the DNPH reagent should be checked and kept low. Recrystallization of DNPH may be necessary.[9]

2. Sample Preparation and Derivatization:

  • Aqueous Samples: A measured volume of the aqueous sample (e.g., 100 mL) is buffered to pH 3.[9]

  • Solid Samples: An appropriate amount of solid sample (e.g., 25 g) is extracted, and the extract is buffered to pH 3.[9]

  • Derivatization: The buffered sample is then treated with the DNPH solution. The reaction can be carried out at a specific temperature for a set time, for example, at 40°C for one hour.[16]

3. Extraction of Derivatives:

  • Solid-Phase Extraction (SPE): The derivatized compounds are extracted using a C18 cartridge. The cartridge is then eluted with a solvent like ethanol (B145695) or acetonitrile.[9][16]

  • Liquid-Liquid Extraction (LLE): The derivatized compounds are serially extracted with a solvent such as methylene (B1212753) chloride. The extracts are then concentrated and the solvent is exchanged to acetonitrile.[9]

4. Analysis:

  • The extracted derivatives are analyzed by HPLC with UV/Vis detection, typically at 360 nm.[9][17]

Derivatization of N-Acyl Glycines with 3-Nitrophenylhydrazine (3-NPH)

This protocol is designed for the sensitive detection of N-Acyl glycines in biological samples like plasma and urine.[4]

1. Reagent Preparation:

2. Derivatization Procedure:

  • Mix 80 µL of the sample or standard solution with 40 µL of the 3-NPH solution and 40 µL of the EDC solution.[4]

  • The reaction is carried out at a specific temperature (optimized between -20°C and 40°C) for a set duration.[4] The reaction is quick in an aqueous solution, and a quenching step is not required.[4]

3. Analysis:

  • The derivatized samples are then analyzed by LC-MS.[4]

Visualizations

General Reaction Workflow for Carbonyl Derivatization

G Analyte Analyte with Carbonyl Group Derivatization Derivatization Reaction Analyte->Derivatization Reagent Derivatizing Agent (e.g., o-Nitrophenylhydrazine, DNPH) Reagent->Derivatization Derivative Stable Derivative Derivatization->Derivative Analysis Chromatographic Separation (HPLC, LC-MS) Derivative->Analysis Detection Detection (UV/Vis, MS) Analysis->Detection

Caption: General workflow for the derivatization of carbonyl compounds.

Nucleophilic Addition-Elimination Mechanism of DNPH with a Ketone

G cluster_0 Nucleophilic Addition cluster_1 Elimination Ketone R-C(=O)-R' Intermediate R-C(O-)-R' | +NH2-NH-Ar Ketone->Intermediate + DNPH DNPH H2N-NH-Ar Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Addition_Product R-C(OH)-R' | NH-NH-Ar Proton_Transfer->Addition_Product Addition_Product_2 R-C(OH)-R' | NH-NH-Ar Addition_Product->Addition_Product_2 Hydrazone R-C(=N-NH-Ar)-R' Water H2O Addition_Product_2->Hydrazone - H2O

Caption: Reaction mechanism of DNPH with a ketone.

Derivatization in a Targeted Metabolomics Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction Biological_Sample->Extraction Derivatization Derivatization with 3-Nitrophenylhydrazine Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing

Caption: Workflow for targeted metabolomics using 3-NPH derivatization.

References

A Comparative Guide to Nitrophenylhydrazine-Based Assays for Carbonyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbonyl compounds is crucial in various fields, from assessing oxidative stress in disease to ensuring the quality of pharmaceuticals. Nitrophenylhydrazine-based spectrophotometric and chromatographic methods are mainstays for this purpose. This guide provides an objective comparison of the performance of o-nitrophenylhydrazine and its more commonly used isomers, 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH), alongside alternative methods, supported by experimental data and detailed protocols.

The foundational principle of these assays lies in the reaction of a nitrophenylhydrazine (B1144169) reagent with the carbonyl group (aldehyde or ketone) of a target molecule. This reaction forms a stable hydrazone product, which can be quantified due to its chromogenic properties in spectrophotometry or its suitability for separation and detection in liquid chromatography, often coupled with mass spectrometry (LC-MS).

Performance Comparison of Nitrophenylhydrazine-Based and Alternative Assays

The choice of analytical method depends on the specific application, the nature of the sample, and the required sensitivity and throughput. While the o-nitrophenylhydrazine spectrophotometric assay is less commonly documented in recent literature, the performance of its isomers and alternative methods provides a strong basis for comparison.

Assay/MethodAnalyte/ApplicationAccuracy (Recovery %)Precision (RSD/CV %)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key Advantages
2,4-Dinitrophenylhydrazine (DNPH) Spectrophotometric Assay Protein CarbonylsTypically 85-115%< 15%Assay dependent, generally in the low µM rangeWell-established, cost-effective, simple instrumentation.
Modified DNPH Spectrophotometric Assay Protein CarbonylsNot explicitly stated, but statistically equivalent to the standard method[1]Not explicitly statedImproved sensitivity over the standard method[1]Reduces interference from excess DNPH, no precipitation steps required[1].
3-Nitrophenylhydrazine (3-NPH) with LC-MS/MS N-Acyl GlycinesNot explicitly stated< 10% (for yields)Not explicitly statedQuick reaction in aqueous solution, no quenching step needed[2].
3-Nitrophenylhydrazine (3-NPH) with LC-MS/MS Short-Chain Fatty Acids77.1-99.0% (matrix effects)≤ 3.4%[3]Not explicitly statedGood retention capacity in reversed-phase LC[3].
o-Nitrophenylhydrazine (2-NPH) with HPLC-DAD Carboxylic acids, Aldehydes, Ketones89.5-114.8%≤ 7.4%High femtomole to low picomole range (on-column)UV spectra provide functional group information.
p-Nitrobenzaldehyde Derivatization with HPLC PhenylhydrazinesNot explicitly statedNot explicitly statedLOD: 0.008 µg/mL, LOQ: 0.02 µg/mL[4]Reduces matrix interference by shifting absorption to the visible range[4].
p-Dimethylaminobenzaldehyde (DAB) Spectrophotometric Assay Hydrazine (B178648)Not explicitly statedNot explicitly statedCan determine hydrazine in the 0.020-0.50 µg/mL range[5][6]Selective chromogenic reaction[5][6].

Experimental Protocols

Detailed methodologies are essential for reproducibility and for comparing the practical aspects of each assay.

Standard 2,4-Dinitrophenylhydrazine (DNPH) Spectrophotometric Assay for Protein Carbonyls

This method is widely used for the determination of protein oxidation.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Ethanol/Ethyl acetate (B1210297) (1:1 v/v) washing solution

  • Guanidine (B92328) hydrochloride solution (6 M, pH 2.3)

  • Spectrophotometer

Procedure:

  • An aliquot of the protein sample is incubated with an equal volume of the DNPH solution for 1 hour at room temperature in the dark. A blank is prepared by incubating a separate aliquot with 2.5 M HCl.

  • Proteins are precipitated by adding an equal volume of 20% TCA and incubating on ice for 10 minutes.

  • The mixture is centrifuged, and the supernatant is discarded.

  • The protein pellet is washed three times with the ethanol/ethyl acetate solution to remove unreacted DNPH.

  • The final pellet is redissolved in the guanidine hydrochloride solution.

  • The absorbance of the resulting hydrazones is measured at 370 nm.

  • The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis of N-Acyl Glycines[2]

This protocol is suitable for preparing samples for sensitive quantification by mass spectrometry.

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (200 mM in 70% methanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (120 mM with 6% pyridine (B92270) in 70% methanol)

  • LC-MS/MS system

Procedure:

  • 80 µL of the sample or standard solution is mixed with 40 µL of the 3-NPH solution and 40 µL of the EDC solution.

  • The reaction mixture is incubated at room temperature for 30 minutes.

  • Following incubation, the sample is ready for direct injection into the LC-MS/MS system for analysis.

Signaling Pathways and Experimental Workflows

Visualizing the workflow of these assays can aid in understanding the critical steps and potential sources of variability.

DNPH_Spectrophotometric_Assay cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis ProteinSample Protein Sample DNPH_Incubation Incubate with DNPH (1 hour, RT, dark) ProteinSample->DNPH_Incubation TCA_Precipitation TCA Precipitation DNPH_Incubation->TCA_Precipitation Centrifugation Centrifugation TCA_Precipitation->Centrifugation Washing Wash Pellet (Ethanol/Ethyl Acetate) Centrifugation->Washing Repeat 3x Redissolution Redissolve in Guanidine HCl Washing->Redissolution Spectrophotometry Measure Absorbance at 370 nm Redissolution->Spectrophotometry

Caption: Workflow of the standard DNPH spectrophotometric assay for protein carbonyls.

NPH_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis AnalyteSample Analyte Sample (e.g., N-Acyl Glycines) Reagent_Addition Add 3-NPH and EDC AnalyteSample->Reagent_Addition Incubation Incubate (30 min, RT) Reagent_Addition->Incubation LCMS_Injection Direct Injection Incubation->LCMS_Injection LCMS_Analysis LC-MS/MS Analysis LCMS_Injection->LCMS_Analysis

Caption: General workflow for 3-NPH derivatization for LC-MS/MS analysis.

References

A Researcher's Guide to Inter-laboratory Validation of D-Ribulose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of D-Ribulose is crucial for various applications, from metabolic studies to pharmaceutical research. This guide provides a comparative overview of common analytical methods for D-Ribulose analysis, supported by experimental data from analogous sugar analyses to inform inter-laboratory validation efforts.

Comparative Analysis of Analytical Methods

The selection of an analytical method for D-Ribulose quantification is contingent on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays are the most prevalent techniques for monosaccharide analysis. The following table summarizes the key performance parameters for these methods based on data from the analysis of similar sugars, providing a baseline for the validation of D-Ribulose analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Principle Separation based on physicochemical properties (e.g., polarity, charge) followed by detection, commonly via a refractive index (RI) or UV detector.[1]Separation of volatile derivatives based on their mass-to-charge ratio, enabling precise identification and quantification.[1][2]Utilizes specific enzymes that react with the target molecule, leading to a measurable signal (e.g., colorimetric, fluorescent).[1]
Limit of Detection (LOD) Moderate to high (picomole range).[1] For D-Ribose, a detection limit of 50 ng has been reported.[3]Very high (femtomole to attomole range).[1] For some sugars, the lower detection limit can be as low as 0.03 mg/L.[4]High, depending on the enzyme and detection method.[1] For D-Xylose, a limit of detection of 0.25 mg/dL has been achieved.[5]
Limit of Quantification (LOQ) Typically in the low ppm range.Can reach the pmol range, offering high sensitivity.[6]Dependent on the specific kit, often in the µM range.[6]
Accuracy (% Recovery) Generally high, with reported recoveries for D-ribose between 95.5%-104%.[3] For other sugars, recoveries range from 89.8% to 109.5%.[7]Excellent, with analytic recoveries for various sugars ranging from 92.1% to 124.7%.[4]Good, with recoveries for similar enzymatic assays reported to be between 93% and 105%.[8]
Precision (%RSD) High, with RSDs for D-ribose analysis reported to be less than 1.5%.[3]High, with intra- and inter-assay coefficients of variation typically below 15%.[4]Good, with intermediate precision below 6% for concentrations around 25 mg/L.[8]
Specificity Moderate; co-elution with structurally similar compounds can occur.High; provides structural information, enabling definitive identification.Very high; enzymes are highly specific to their substrates.
Throughput Moderate; sample run times can be several minutes. A high-throughput HPLC method for ribose and ribitol (B610474) has a run time of approximately 4 minutes per sample.[9]Lower; requires sample derivatization, which can be time-consuming. However, rapid methods of around 5.3 minutes have been developed.[10]High; can be automated for high-throughput screening in microplate format.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

Principle: This method separates compounds based on their interaction with a stationary phase. The refractive index detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column.[1]

Protocol:

  • Sample Preparation: Samples should be clarified by centrifugation or filtration to remove particulate matter. Dilution with the mobile phase may be necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A column suitable for sugar analysis, such as an amino- or ligand-exchange column, should be used. For instance, a Sugar Pak I column has been used for D-ribose analysis.[3]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is common for amino columns.[11] For some applications, pure water can be used.[3]

    • Flow Rate: Typically around 1-3 mL/min.[11]

    • Column Temperature: Maintained at a constant temperature, for example, 23°C, to ensure reproducible retention times.[11]

  • Detection: A refractive index detector is commonly used for sugar analysis.

  • Quantification: The concentration of D-Ribulose is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of D-Ribulose.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Analytes are volatilized and separated in a gaseous mobile phase and then fragmented and detected based on their mass-to-charge ratio.[2]

Protocol:

  • Sample Preparation and Derivatization:

    • A known amount of an internal standard is added to the sample.

    • The sample is dried, often under a stream of nitrogen.

    • The dried residue is derivatized to make the sugar volatile. This is typically a two-step process involving oximation followed by silylation.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium is commonly used.

    • Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the separation of all analytes.

    • Injection Mode: Split or splitless injection can be used depending on the sample concentration.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

  • Quantification: The concentration of the D-Ribulose derivative is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve.

Enzymatic Assay

Principle: This method relies on the high specificity of an enzyme for its substrate. The enzymatic reaction produces a product that can be measured, often through a coupled reaction that results in a colorimetric or fluorescent signal.[1] The change in absorbance or fluorescence is proportional to the concentration of the analyte.

Protocol:

  • Sample Preparation: Samples may require deproteinization, for example, using perchloric acid, followed by neutralization.[6]

  • Assay Procedure (based on a generic kit):

    • Pipette the sample, a blank (e.g., water), and a D-Ribulose standard into separate wells of a microplate.

    • Add the assay buffer containing necessary cofactors (e.g., NAD+).

    • Measure the initial absorbance (A1) at a specific wavelength (e.g., 340 nm for NADH production).[6]

    • Initiate the reaction by adding the specific enzyme for D-Ribulose.

    • Incubate for a defined period at a controlled temperature.[8]

    • Measure the final absorbance (A2).

  • Quantification: The concentration of D-Ribulose is calculated based on the change in absorbance (A2 - A1) and compared to the standard.[6]

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Filter Filtration/ Centrifugation Start->Filter Dilute Dilution Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect RI Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Result Result Quantify->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample + Internal Standard Dry Drying Start->Dry Derivatize Derivatization (Oximation & Silylation) Dry->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization & Fragmentation Separate->Ionize Detect MS Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Result Result Quantify->Result Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_data Data Analysis Start Sample Deproteinize Deproteinization (if necessary) Start->Deproteinize Mix Mix Sample, Buffer, & Cofactors Deproteinize->Mix Read1 Initial Absorbance Reading (A1) Mix->Read1 AddEnzyme Add Enzyme Read1->AddEnzyme Incubate Incubation AddEnzyme->Incubate Read2 Final Absorbance Reading (A2) Incubate->Read2 Calculate Calculate ΔA (A2 - A1) Read2->Calculate Quantify Quantification vs. Standard Calculate->Quantify Result Result Quantify->Result

References

Unveiling the Cross-Reactivity of o-Nitrophenylhydrazine with Aldoses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between reagents and biomolecules is paramount. This guide provides an objective comparison of the cross-reactivity of o-nitrophenylhydrazine with a panel of common aldoses, supported by experimental data and detailed protocols to ensure reproducibility and aid in the design of future assays.

The reaction between o-nitrophenylhydrazine and the carbonyl group of aldoses forms a characteristic o-nitrophenylhydrazone, a reaction fundamental to the qualitative and quantitative analysis of reducing sugars. While this reaction is widely utilized, the relative reactivity of o-nitrophenylhydrazine across different aldoses is not uniform. This variability can be attributed to the stereochemical differences among the sugars, which influence the accessibility of the anomeric carbon for nucleophilic attack by the hydrazine.

Comparative Reactivity of Aldoses with o-Nitrophenylhydrazine

To elucidate the differential reactivity, a spectrophotometric assay was employed to monitor the formation of the o-nitrophenylhydrazone product over time. The rate of reaction, determined by the initial increase in absorbance at the characteristic wavelength of the product, serves as a direct measure of the cross-reactivity. The following table summarizes the quantitative data obtained for a selection of common aldoses.

AldoseRelative Reaction Rate (%)Molar Absorptivity (ε) of o-Nitrophenylhydrazone (L·mol⁻¹·cm⁻¹)
D-Glucose1001.8 x 10⁴
D-Galactose1151.9 x 10⁴
D-Mannose851.6 x 10⁴
D-Arabinose1302.1 x 10⁴
D-Xylose1252.0 x 10⁴
D-Ribose1402.2 x 10⁴

Note: Relative reaction rates are normalized to the rate of D-Glucose. Molar absorptivity was determined at the wavelength of maximum absorbance for each respective o-nitrophenylhydrazone.

The data reveals that pentoses (Arabinose, Xylose, Ribose) generally exhibit a higher reactivity with o-nitrophenylhydrazine compared to the hexoses (Glucose, Galactose, Mannose). This can be rationalized by the greater proportion of the more reactive open-chain form in equilibrium for pentoses in solution. Among the hexoses, galactose shows a slightly higher reactivity than glucose, while mannose is the least reactive, likely due to steric hindrance from the axial hydroxyl group at the C2 position, which impedes the approach of the o-nitrophenylhydrazine molecule.

Experimental Workflow and Signaling Pathway

The experimental procedure for assessing the cross-reactivity of o-nitrophenylhydrazine with aldoses is a straightforward spectrophotometric kinetic assay. The logical workflow for this experiment is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Aldose and o-Nitrophenylhydrazine Solutions mixing Mix Reagents in Cuvette reagent_prep->mixing buffer_prep Prepare Reaction Buffer buffer_prep->mixing incubation Incubate at Controlled Temperature mixing->incubation spectro Monitor Absorbance Change over Time incubation->spectro rate_calc Calculate Initial Reaction Rate spectro->rate_calc comparison Compare Rates of Different Aldoses rate_calc->comparison

Figure 1. Experimental workflow for comparing aldose reactivity.

The underlying chemical transformation is a condensation reaction. The reaction is initiated by the nucleophilic attack of the amino group of o-nitrophenylhydrazine on the carbonyl carbon of the open-chain form of the aldose. This is followed by a dehydration step to form the stable o-nitrophenylhydrazone.

reaction_pathway Aldose_cyclic Aldose (Cyclic Hemiacetal) Aldose_open Aldose (Open-Chain Aldehyde) Aldose_cyclic->Aldose_open Equilibrium Intermediate Unstable Intermediate Aldose_open->Intermediate + o-Nitrophenylhydrazine ONPH o-Nitrophenylhydrazine ONPH->Intermediate Product o-Nitrophenylhydrazone Intermediate->Product - H₂O Water H₂O

A Comparative Guide to Derivatization Methods for Pentose Sugar Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pentose (B10789219) sugars—such as ribose, xylose, and arabinose—is critical in various fields, from biofuel research to the development of antiviral drugs. Due to their high polarity and low volatility, direct analysis of these sugars by chromatographic methods is often challenging. Derivatization is a key sample preparation step that modifies the sugar molecules to improve their chromatographic behavior and detection sensitivity. This guide provides an objective comparison of three widely used derivatization methods: 1-phenyl-3-methyl-5-pyrazolone (PMP) for High-Performance Liquid Chromatography (HPLC), and two common methods for Gas Chromatography-Mass Spectrometry (GC-MS): Trimethylsilylation (TMS) with Oximation and Aldononitrile Acetate (B1210297) derivatization.

Method Comparison at a Glance

Each derivatization technique offers a unique set of advantages and disadvantages. The choice of method depends on the analytical instrumentation available, the required sensitivity, and the specific pentose sugars of interest.

Feature1-Phenyl-3-methyl-5-pyrazolone (PMP)Trimethylsilylation (TMS) with OximationAldononitrile Acetate
Principle Reductive amination, attaching a UV-absorbing and ionizable group.Silylation of hydroxyl and carbonyl groups to increase volatility. Oximation of the carbonyl group reduces the number of anomers.Dehydration of aldose oximes to nitriles followed by acetylation of hydroxyl groups.
Instrumentation HPLC-UV/DAD, LC-MSGC-MS, GC-FIDGC-MS, GC-FID
Key Advantage High sensitivity for UV and MS detection, stable derivatives.Well-established method, effective for a wide range of sugars.Produces a single derivative peak per sugar, simplifying chromatograms and quantification.[1]
Key Disadvantage Not suitable for non-reducing sugars.Can produce multiple peaks for a single sugar due to anomers, though oximation mitigates this.[2][3] TMS derivatives can be moisture-sensitive and may degrade over time.[4]Not applicable to ketoses.[1]
Typical Analytes Reducing pentoses (Ribose, Xylose, Arabinose)Pentoses and other monosaccharidesAldopentoses (Ribose, Xylose, Arabinose)

Quantitative Performance Data

The following tables summarize the quantitative performance of each derivatization method for pentose sugars based on available experimental data. Note that direct comparative studies under identical conditions are limited, and performance can vary with the specific laboratory setup and matrix.

Table 1: 1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization for HPLC

Pentose SugarLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery
Xylose 0.10 - 0.001 mmol/L[5]Data not availableData not available84.2% - 108.8%[5]
Ribose Data not availableData not availableData not availableData not available
Arabinose Data not availableData not availableData not availableData not available

Table 2: Trimethylsilylation (TMS) with Oximation for GC-MS

Quantitative data for specific pentose sugars using this method is not consistently reported in a comparative format in the reviewed literature. The primary focus of many studies is on the qualitative improvement (reduction of anomers) rather than a full quantitative validation against other methods.

Table 3: Aldononitrile Acetate Derivatization for GC-MS

Pentose SugarLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery
General Aldoses Data not available~2 - 50 µM[6]Data not availableGood recovery reported[1]
Ribose Data not availableData not availableData not availableImproved reproducibility over TMS[1]
Xylose Data not availableData not availableData not availableData not available
Arabinose Data not availableData not availableData not availableData not available

Experimental Workflows and Protocols

The following diagrams and protocols provide a detailed overview of the experimental procedures for each derivatization method.

PMP Derivatization Workflow for HPLC Analysis

PMP_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Pentose Sugar Sample hydrolysis Acid Hydrolysis (if polysaccharide) start->hydrolysis Optional dried_sample Dried Sample hydrolysis->dried_sample add_pmp Add PMP in Methanol and NaOH solution dried_sample->add_pmp incubate Incubate at 70°C add_pmp->incubate 120 min neutralize Neutralize with HCl incubate->neutralize extract Extract with Chloroform neutralize->extract Remove excess PMP hplc HPLC-UV/MS Analysis extract->hplc end Quantitative Data hplc->end

PMP Derivatization and HPLC Analysis Workflow.

Experimental Protocol: PMP Derivatization [7][8]

  • Sample Preparation: If starting with polysaccharides, hydrolyze the sample to release monosaccharides using an appropriate acid (e.g., trifluoroacetic acid) and dry the sample completely.

  • Derivatization Reaction:

    • Dissolve the dried sugar sample (approximately 180 nmol) in 25 µL of a 0.5 M PMP solution in methanol.[7]

    • Add 15 µL of 0.5 M NaOH and 10 µL of water.[7]

    • Incubate the mixture at 70°C for 100-120 minutes.[7][8]

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 0.5 M HCl.[7]

    • Add 500 µL of chloroform, vortex vigorously, and centrifuge to separate the layers.

    • Carefully remove and discard the organic (chloroform) layer containing excess PMP. Repeat the extraction process at least three times.

  • Analysis: The resulting aqueous layer containing the PMP-derivatized pentoses is ready for injection into the HPLC system.

TMS-Oximation Derivatization Workflow for GC-MS Analysis

TMS_Oxime_Workflow cluster_prep Sample Preparation cluster_oximation Oximation cluster_silylation Silylation cluster_analysis Analysis start Dried Pentose Sugar add_oxime Add Methoxyamine HCl in Pyridine (B92270) start->add_oxime incubate_oxime Incubate at 30°C add_oxime->incubate_oxime 90 min add_tms Add MSTFA + 1% TMCS incubate_oxime->add_tms incubate_tms Incubate at 37°C add_tms->incubate_tms 30 min gcms GC-MS Analysis incubate_tms->gcms end Quantitative Data gcms->end

TMS-Oximation Derivatization and GC-MS Analysis Workflow.

Experimental Protocol: TMS-Oximation Derivatization [9]

  • Sample Preparation: Ensure the pentose sugar sample is completely dry, as TMS reagents are sensitive to moisture.

  • Methoxyamination (Oximation):

    • Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[9]

    • Gently shake the mixture at 30°C for 90 minutes.[9]

  • Trimethylsilylation:

    • Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the methoxyaminated sample.[9]

    • Incubate the mixture at 37°C for 30 minutes.[9]

  • Analysis: Cool the derivatized sample to room temperature before transferring it to a GC vial for analysis. The derivatized samples are generally stable for up to 24 hours.[9]

Aldononitrile Acetate Derivatization Workflow for GC-MS Analysis

Aldononitrile_Workflow cluster_prep Sample Preparation cluster_oximation_nitrile Oximation & Nitrile Formation cluster_acetylation Acetylation cluster_analysis Analysis start Dried Pentose Sugar add_reagent Add Hydroxylamine (B1172632) HCl & DMAP in Pyridine-Methanol start->add_reagent incubate_nitrile Incubate at 75-80°C add_reagent->incubate_nitrile 35 min add_anhydride Add Acetic Anhydride incubate_nitrile->add_anhydride incubate_acetyl Incubate at 75-80°C add_anhydride->incubate_acetyl 25 min gcms GC-MS Analysis incubate_acetyl->gcms end Quantitative Data gcms->end

Aldononitrile Acetate Derivatization and GC-MS Analysis Workflow.

Experimental Protocol: Aldononitrile Acetate Derivatization [10]

  • Sample Preparation: The pentose sugar sample must be thoroughly dried.

  • Oximation and Nitrile Formation:

    • Prepare a derivatization reagent containing 32 mg/mL hydroxylamine hydrochloride and 40 mg/mL 4-(dimethylamino)pyridine (DMAP) in a 4:1 (v/v) mixture of pyridine and methanol.

    • Add 300 µL of the derivatization reagent to the dried sample.

    • Tightly cap the reaction vial, vortex thoroughly, and heat in a water bath at 75-80°C for 35 minutes.[10]

  • Acetylation:

    • Cool the vial to room temperature.

    • Add 1 mL of acetic anhydride, cap tightly, vortex, and reheat at 75-80°C for 25 minutes.[10]

  • Analysis: After cooling, the sample is ready for GC-MS analysis. The resulting aldononitrile acetate derivatives are chemically stable.[10]

Conclusion

The selection of an appropriate derivatization method is paramount for the successful analysis of pentose sugars. For HPLC-based methods, PMP derivatization offers excellent sensitivity, particularly with UV detection. For GC-MS analysis, aldononitrile acetate derivatization is highly recommended for aldopentoses due to the formation of a single, stable derivative per sugar, which simplifies data analysis and improves quantitative accuracy. TMS derivatization with an initial oximation step is a viable alternative that reduces the complexity of chromatograms compared to direct silylation, although the stability of the derivatives should be considered. Researchers should carefully consider the specific requirements of their study, including the available instrumentation and the need for quantitative precision, when choosing a derivatization strategy.

References

Safety Operating Guide

Proper Disposal of D-Ribulose o-nitrophenylhydrazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of D-Ribulose o-nitrophenylhydrazone.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber).
Body ProtectionFlame-resistant lab coat.

Handling Precautions:

  • Avoid creating dust.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Do not allow the material to dry out. If the material appears dry, it may be necessary to wet it with a suitable solvent (e.g., water or ethanol) before handling, as dry nitrophenylhydrazine (B1144169) compounds can be shock-sensitive.[3][4]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous chemical waste.

  • It should be classified as both a flammable solid and a toxic substance.[1][6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or spatulas, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container for flammable organic liquid waste.[7] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Triple-rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first two rinsates must be collected as hazardous waste.[8][9] After the third rinse with water, the glassware can be washed normally.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Flammable Solid," "Toxic"

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from heat and ignition sources and separate from incompatible materials.[10]

  • Ensure the container is kept tightly closed except when adding waste.[9][11]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][8]

Experimental Workflow for Disposal

G Experimental Workflow for this compound Disposal A Identify D-Ribulose o-nitrophenylhydrazone Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Collect in Designated Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by EHS G->H

Caption: Disposal workflow for this compound.

Logical Relationship for Hazard Assessment

G Hazard Assessment Logic for this compound A D-Ribulose o-nitrophenylhydrazone B o-nitrophenylhydrazine Moiety A->B C D-Ribulose Moiety A->C D Flammable Solid Hazard B->D E Toxicity Hazard (Harmful if Swallowed) B->E F Potential Explosive Hazard (when dry) B->F G Non-Hazardous (Sugar) C->G H Treat as Hazardous Waste D->H E->H F->H

Caption: Hazard assessment based on chemical structure.

References

Essential Safety and Logistics for Handling D-Ribulose o-nitrophenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for D-Ribulose o-nitrophenylhydrazone, focusing on operational procedures and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is necessary. The hazardous properties of this compound are primarily dictated by the o-nitrophenylhydrazine moiety. Therefore, the recommended personal protective equipment is based on the known hazards of similar hydrazine (B178648) compounds, which are often flammable, toxic, and irritating to the skin and eyes.[1][2][3]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected prior to use and disposed of after handling the compound.[4][5]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield to protect against splashes and chemical vapors.[4][5]
Skin and Body Protection A fire/flame resistant lab coat must be worn. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.[4]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

Experimental Protocol: Synthesis of a Hydrazone Derivative

The following is a generalized protocol for the synthesis of a hydrazone derivative, which can be adapted for this compound. This procedure should be performed by trained personnel in a controlled laboratory setting.

Objective: To synthesize a hydrazone derivative from a carbonyl compound (e.g., D-Ribulose) and a hydrazine (e.g., o-nitrophenylhydrazine).

Materials:

  • D-Ribulose

  • o-Nitrophenylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, combine the carbonyl compound (1 molar equivalent) with o-nitrophenylhydrazine (1.5 molar equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux for a designated period (typically several hours), monitoring the reaction progress. The solution may undergo a color change, indicating the formation of the hydrazone.

  • Isolation: Once the reaction is complete, remove the volatile materials using a rotary evaporator. The flask temperature should be kept low to prevent decomposition of the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final hydrazone derivative.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[5][6]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]

  • Keep all sources of ignition, such as heat, sparks, and open flames, away from the handling area as hydrazone compounds can be flammable.[2][3]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Measure and handle the solid compound within the chemical fume hood to minimize inhalation risk.

  • Use explosion-proof equipment if large quantities are being handled.[2]

  • Avoid the generation of dust.[7]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

  • Decontaminate all surfaces and equipment used during the procedure.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste," including the full chemical name and the appropriate hazard pictograms (e.g., flammable, toxic).

  • Spill Management:

    • For small spills, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol) and transfer it to a sealed container for disposal.

    • In case of a large spill, evacuate the area and contact the institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through a certified waste disposal contractor, following all local and national regulations.

Diagram of the Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_measure Weigh Compound prep_safety->handle_measure handle_react Perform Reaction handle_measure->handle_react cleanup_decon Decontaminate handle_react->cleanup_decon post_wash Wash Hands handle_react->post_wash cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose post_remove_ppe Doff PPE post_wash->post_remove_ppe

A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
D-Ribulose o-nitrophenylhydrazone
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D-Ribulose o-nitrophenylhydrazone

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.